Methyl benzofuran-5-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 1-benzofuran-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-12-10(11)8-2-3-9-7(6-8)4-5-13-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRBAVJWSHNLQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506490 | |
| Record name | Methyl 1-benzofuran-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108763-47-9 | |
| Record name | Methyl 1-benzofuran-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties of Methyl benzofuran-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl benzofuran-5-carboxylate is a heterocyclic organic compound belonging to the benzofuran class of molecules. Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectral data, and a detailed experimental protocol for its synthesis. The potential role of the benzofuran scaffold in drug development is also discussed, providing a valuable resource for researchers in the field.
Core Properties
This compound is a white solid at room temperature.[3] Its core structure consists of a fused benzene and furan ring system, with a methyl ester group at the 5-position.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and biological systems.
| Property | Value | Reference |
| CAS Number | 108763-47-9 | [3] |
| Molecular Formula | C₁₀H₈O₃ | [4] |
| Molecular Weight | 176.17 g/mol | [4] |
| Appearance | White solid | [3] |
| Boiling Point | 257.724 °C at 760 mmHg | [4] |
| Density | 1.221 g/cm³ | [4] |
| Flash Point | 109.668 °C | [4] |
| Vapor Pressure | 0.014 mmHg at 25°C | [4] |
| Refractive Index | 1.582 | [4] |
Spectral Data
Spectroscopic data is essential for the identification and characterization of this compound. Below is a summary of expected spectral characteristics based on data from closely related benzofuran derivatives.
Table 1: 1H NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.3 | d | 1H | H-4 |
| ~7.9 | dd | 1H | H-6 |
| ~7.6 | d | 1H | H-7 |
| ~7.7 | d | 1H | H-2 |
| ~6.9 | d | 1H | H-3 |
| 3.9 | s | 3H | -OCH₃ |
Table 2: 13C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~167 | C=O (ester) |
| ~155 | C-7a |
| ~145 | C-2 |
| ~129 | C-5 |
| ~127 | C-4 |
| ~124 | C-6 |
| ~112 | C-7 |
| ~107 | C-3 |
| ~52 | -OCH₃ |
Table 3: IR and Mass Spectrometry Data
| Spectroscopic Method | Key Peaks |
| **IR (KBr, cm⁻¹) ** | ~1720 (C=O, ester), ~1600, ~1480 (C=C, aromatic), ~1250 (C-O, ester) |
| Mass Spectrometry (m/z) | 176 [M]⁺, 145 [M-OCH₃]⁺ |
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, typically starting from a substituted phenol. The following is a generalized experimental protocol based on established synthetic routes for benzofuran derivatives.[5][6]
Synthesis of Benzofuran-5-carboxylic acid
A common route to benzofuran-5-carboxylic acid involves the Perkin rearrangement or other cyclization strategies.[5] One plausible approach starts with 4-hydroxy-3-iodobenzaldehyde.
-
Step 1: Sonogashira Coupling: 4-hydroxy-3-iodobenzaldehyde is reacted with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent like triethylamine.
-
Step 2: Cyclization: The resulting alkyne is then subjected to intramolecular cyclization to form the benzofuran ring. This can be achieved by treatment with a base such as potassium carbonate in a solvent like DMF.
-
Step 3: Oxidation: The aldehyde group at the 5-position is then oxidized to a carboxylic acid using an oxidizing agent like potassium permanganate (KMnO₄) or silver oxide (Ag₂O).
Esterification of Benzofuran-5-carboxylic acid
The final step is the esterification of the carboxylic acid to the methyl ester.
-
Fischer Esterification: Benzofuran-5-carboxylic acid is dissolved in an excess of methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid) is added.[7][8] The mixture is then refluxed for several hours.
-
Work-up and Purification: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel.
Role in Drug Development
The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2]
Biological Activities of Benzofuran Derivatives
Benzofuran derivatives have been reported to exhibit a broad spectrum of pharmacological effects, including:
-
Anticancer Activity: Many benzofuran derivatives have shown potent cytotoxic effects against various cancer cell lines.[2]
-
Antimicrobial Activity: The benzofuran nucleus is a key component of many compounds with antibacterial and antifungal properties.[6]
-
Anti-inflammatory Activity: Certain benzofuran derivatives have demonstrated significant anti-inflammatory effects.[1]
-
Antiviral Activity: Some natural and synthetic benzofurans have been identified as having antiviral properties.[6]
While specific biological targets and signaling pathways for this compound are not yet extensively documented, its structural similarity to other biologically active benzofurans suggests its potential as a valuable building block for the synthesis of novel therapeutic agents. The methyl ester group can also serve as a handle for further chemical modifications to explore structure-activity relationships.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 108763-47-9|this compound [rlavie.com]
- 4. echemi.com [echemi.com]
- 5. jocpr.com [jocpr.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide to Methyl Benzofuran-5-carboxylate
CAS Number: 108763-47-9
Chemical Structure:
Abstract
Methyl benzofuran-5-carboxylate is a heterocyclic organic compound featuring a fused benzene and furan ring system, with a methyl ester group at the 5-position.[1][2] This benzofuran derivative serves as a valuable building block in medicinal chemistry and drug discovery due to the diverse pharmacological activities exhibited by the benzofuran scaffold.[3][4][5] Derivatives of benzofuran have shown a wide range of biological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][4][5] This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its relevance to researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound is typically a white solid at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 108763-47-9 | [1] |
| Molecular Formula | C₁₀H₈O₃ | [1][2] |
| Molecular Weight | 176.17 g/mol | [2] |
| Appearance | White solid | [1] |
| Boiling Point | 257.7 °C at 760 mmHg | [2] |
| Flash Point | 109.7 °C | [2] |
| Density | 1.221 g/cm³ | [2] |
| Refractive Index | 1.582 | [2] |
| Synonyms | 5-Benzofurancarboxylic acid methyl ester, Methyl 5-benzofurancarboxylate, methyl 1-benzofuran-5-carboxylate | [1] |
Synthesis and Experimental Protocols
One general approach to the benzofuran core is the Perkin rearrangement, which involves the intramolecular cyclization of a 3-phenoxy-2-propenoic acid.[6] Another common strategy involves the reaction of a salicylaldehyde or a 2-hydroxyacetophenone with a compound containing an activated methylene group.[7]
A Representative Experimental Protocol for the Synthesis of a Benzofuran Carboxylate Derivative:
The following is a generalized protocol for the synthesis of a substituted benzofuran carboxylate, which can be adapted for the synthesis of this compound with the appropriate starting materials.
Materials:
-
Substituted Salicylaldehyde
-
Methyl (triphenylphosphoranylidene)acetate
-
Palladium(II) acetate
-
Copper(I) iodide
-
Triethylamine
-
Toluene
-
Methanol
Procedure:
-
Step 1: Synthesis of the Cinnamate Intermediate. To a solution of the substituted salicylaldehyde (1 equivalent) in toluene, add methyl (triphenylphosphoranylidene)acetate (1.1 equivalents). Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Purify the crude product by column chromatography to yield the methyl cinnamate derivative.
-
Step 2: Intramolecular Cyclization. To a solution of the methyl cinnamate derivative (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a catalytic amount of palladium(II) acetate and copper(I) iodide, along with a base like triethylamine. Heat the reaction mixture under an inert atmosphere. Monitor the progress of the reaction by TLC. Once the starting material is consumed, cool the reaction to room temperature.
-
Step 3: Workup and Purification. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Experimental Workflow Diagram:
Caption: General workflow for the synthesis and purification of this compound.
Spectroscopic Data
While specific, experimentally-derived spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on the analysis of related benzofuran derivatives.
3.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzofuran ring system and the methyl ester protons. The protons on the benzene and furan rings will exhibit characteristic chemical shifts and coupling patterns.
3.2. ¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will show distinct signals for each of the ten carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the aromatic rings, and the methyl carbon of the ester.
3.3. Mass Spectrometry
The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (176.17 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
3.4. Infrared Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the ester group (around 1720 cm⁻¹), C-O stretching vibrations, and aromatic C-H and C=C stretching.
Applications in Drug Discovery and Medicinal Chemistry
The benzofuran scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications. This compound can serve as a key intermediate in the synthesis of more complex, biologically active molecules.
4.1. Anticancer Activity
Numerous benzofuran derivatives have demonstrated significant anticancer activity.[8] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival, such as protein kinases or carbonic anhydrases. The structure-activity relationship (SAR) studies of benzofuran derivatives have shown that the nature and position of substituents on the benzofuran ring are crucial for their cytotoxic activity.[4]
4.2. Antimicrobial and Antifungal Activity
Benzofuran derivatives have also been explored for their potential as antimicrobial and antifungal agents.[3][5] They can exhibit activity against a range of pathogenic bacteria and fungi. The mechanism of their antimicrobial action is varied and can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
4.3. Anti-inflammatory Activity
Certain benzofuran derivatives have shown promising anti-inflammatory properties. Their mechanism of action can involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) or the modulation of inflammatory signaling pathways.
Signaling Pathway Diagram: Hypothetical Inhibition of a Kinase Pathway by a Benzofuran Derivative
While a specific signaling pathway for this compound is not established, its derivatives have been shown to inhibit various protein kinases involved in cell signaling. The following diagram illustrates a hypothetical mechanism of action where a benzofuran derivative inhibits a generic kinase cascade.
Caption: Hypothetical inhibition of a kinase signaling pathway by a benzofuran derivative.
Conclusion
This compound is a versatile chemical intermediate with significant potential in the field of drug discovery and development. The benzofuran scaffold, which forms the core of this molecule, is associated with a broad spectrum of pharmacological activities. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full therapeutic potential. This technical guide provides a foundational understanding of this compound for researchers and scientists working in medicinal chemistry and related disciplines.
References
- 1. CAS 108763-47-9|this compound [rlavie.com]
- 2. echemi.com [echemi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ijsdr.org [ijsdr.org]
- 6. jocpr.com [jocpr.com]
- 7. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [ouci.dntb.gov.ua]
The Versatile Scaffold: A Technical Guide to Methyl Benzofuran-5-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is a central theme in medicinal chemistry. Among the myriad of heterocyclic compounds, the benzofuran nucleus has emerged as a privileged structure due to its presence in a wide array of biologically active natural products and synthetic compounds. This technical guide focuses on a specific, promising scaffold: methyl benzofuran-5-carboxylate . We will delve into its synthesis, derivatization, and its burgeoning role in the discovery of new drugs, with a particular emphasis on its potential in oncology.
Synthesis and Functionalization of the this compound Core
The strategic synthesis of the this compound core is the gateway to accessing a diverse library of derivatives. While various methods exist for the construction of the benzofuran ring, a common and effective approach involves the coupling of a substituted phenol with a suitable three-carbon synthon, followed by cyclization.
A general synthetic workflow for obtaining the core scaffold and representative derivatives is outlined below.
The Ascendant Trajectory of Methyl Benzofuran-5-carboxylate Derivatives in Therapeutic Innovation: A Technical Guide
For Immediate Release
In the ever-evolving landscape of medicinal chemistry, the benzofuran scaffold has consistently emerged as a privileged structure, underpinning a multitude of biologically active compounds. Among these, derivatives of methyl benzofuran-5-carboxylate are gaining significant traction as a focal point for the development of novel therapeutics. This technical guide offers an in-depth exploration of the synthesis, multifaceted applications, and mechanistic underpinnings of these promising molecules, tailored for researchers, scientists, and professionals in drug development.
The core structure of this compound presents a versatile platform for chemical modification, enabling the generation of diverse libraries of compounds with a wide spectrum of pharmacological activities. Researchers have successfully synthesized and evaluated numerous derivatives, revealing potent anticancer, antimicrobial, and anti-inflammatory properties. This guide will delve into the synthetic methodologies, present key quantitative data, detail experimental protocols, and visualize the intricate signaling pathways modulated by these compounds.
I. Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves multi-step reaction sequences, starting from readily available precursors. A common strategy involves the construction of the benzofuran ring system followed by functionalization at various positions. Halogenation and the introduction of aminoalkyl groups are common modifications to modulate the biological activity of the core structure.
One documented approach begins with 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, which is methylated to yield methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate. Subsequent halogenation with reagents like N-bromosuccinimide (NBS) or bromine can introduce bromine atoms at specific positions on the benzofuran ring or the methyl group.
II. Applications and Pharmacological Activities
Derivatives of the this compound core have demonstrated significant potential across various therapeutic areas, with anticancer and antimicrobial activities being the most extensively studied.
A. Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of this compound derivatives against a range of human cancer cell lines. The introduction of halogen atoms, particularly bromine, has been shown to enhance the anticancer potential of these compounds.
Table 1: Anticancer Activity of Selected Benzofuran Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Halogenated Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) | A549 (Lung) | 6.3 ± 2.5 | [1] |
| HepG2 (Liver) | 11 ± 3.2 | [1] | |
| Halogenated Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) | A549 (Lung) | 3.5 ± 0.6 | [1] |
| HepG2 (Liver) | 3.8 ± 0.5 | [1] | |
| SW620 (Colon) | 10.8 ± 0.9 | [1] | |
| Benzofuran-2-carboxamide Derivative (Compound 1) | MCF-7 (Breast) | 7 | [2] |
| Amide Derivative of 3-methyl-benzofuran-2-carboxylic acid (Compound 10d) | MCF-7 (Breast) | 2.07 ± 0.065 | [2] |
| Amide Derivative of 3-methyl-benzofuran-2-carboxylic acid (Compound 12b) | A549 (Lung) | 0.858 ± 0.0049 | [2] |
| Benzofuran-piperazine hybrid (Compound 5d) | RAW-264.7 | > 80 (Cytotoxicity) | [3] |
| Aza-benzofuran (Compound 1) | RAW 264.7 | > 50 (Cytotoxicity) | [4] |
| Aza-benzofuran (Compound 3) | RAW 264.7 | > 50 (Cytotoxicity) | [4] |
| Aza-benzofuran (Compound 2) | RAW 264.7 | > 50 (Cytotoxicity) | [4] |
| Aza-benzofuran (Compound 4) | RAW 264.7 | > 50 (Cytotoxicity) | [4] |
B. Antimicrobial Activity
The benzofuran scaffold is a key component in the development of new agents to combat bacterial and fungal infections.[5] Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic microorganisms.
Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Aza-benzofuran (Compound 1) | Salmonella typhimurium | 12.5 | [4] |
| Escherichia coli | 25 | [4] | |
| Staphylococcus aureus | 12.5 | [4] | |
| Aza-benzofuran (Compound 2) | Staphylococcus aureus | 25 | [4] |
| Oxa-benzofuran (Compound 5) | Penicillium italicum | 12.5 | [4] |
| Colletotrichum musae | 12.5 | [4] | |
| Oxa-benzofuran (Compound 6) | Penicillium italicum | 12.5-25 | [4] |
| Colletotrichum musae | 12.5-25 | [4] | |
| Benzofuran-2-carboxamide Derivative (6a) | Gram-positive & Gram-negative bacteria, Fungi | 6.25 | [6] |
| Benzofuran-2-carboxamide Derivative (6b) | Gram-positive & Gram-negative bacteria, Fungi | 6.25 | [6] |
| Benzofuran-2-carboxamide Derivative (6f) | Gram-positive & Gram-negative bacteria, Fungi | 6.25 | [6] |
C. Anti-inflammatory Activity
Recent research has uncovered the potential of benzofuran derivatives as potent anti-inflammatory agents. These compounds can modulate key inflammatory pathways, such as NF-κB and MAPK, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), IL-1β, TNF-α, and IL-6.[3][7]
Table 3: Anti-inflammatory Activity of Selected Benzofuran Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| Benzofuran-piperazine hybrid (Compound 5d) | NO Production Inhibition (RAW 264.7) | 52.23 ± 0.97 | [3] |
| Aza-benzofuran (Compound 1) | NO Production Inhibition (RAW 264.7) | 17.31 | [4] |
| Aza-benzofuran (Compound 3) | NO Production Inhibition (RAW 264.7) | 16.5 | [4] |
| Aza-benzofuran (Compound 2) | NO Production Inhibition (RAW 264.7) | 31.5 ± 2.3 | [4] |
| Aza-benzofuran (Compound 4) | NO Production Inhibition (RAW 264.7) | 42.8 ± 4.7 | [4] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
A. Synthesis of Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate
A mixture of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid (20 mmol), K2CO3 (20 mmol), and an excess of (CH3O)2SO2 (60 mmol) in acetone (30 mL) is refluxed for 48 hours. Upon completion of the reaction, the hot mixture is filtered, and the solvent is evaporated. The resulting residue is then purified by column chromatography on silica gel using chloroform as the eluent to yield the desired product.
B. MTT Assay for Cytotoxicity
Human cancer cell lines are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the benzofuran derivatives and incubated for a specified period (e.g., 48 hours). Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals. The formazan crystals are then dissolved in a solubilizing agent, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
C. Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) of the compounds is determined using the broth microdilution method. A standardized suspension of the test microorganism is prepared. The benzofuran derivatives are serially diluted in a suitable liquid growth medium in a 96-well plate. Each well is then inoculated with the microbial suspension. The plates are incubated under appropriate conditions (temperature and time) for microbial growth. The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
D. Nitric Oxide (NO) Production Assay
RAW 264.7 macrophage cells are seeded in 96-well plates and incubated overnight. The cells are then pre-treated with various concentrations of the benzofuran derivatives for 1 hour before being stimulated with lipopolysaccharide (LPS) to induce NO production. After a 24-hour incubation period, the amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a standard curve.
IV. Visualization of Signaling Pathways
The biological activity of benzofuran derivatives is often attributed to their ability to modulate specific intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways implicated in the anticancer and anti-inflammatory effects of these compounds.
Caption: The mTOR signaling pathway, a key regulator of cell growth and proliferation, is a target for anticancer benzofuran derivatives.
Caption: The NF-κB and MAPK signaling pathways, central to the inflammatory response, are modulated by anti-inflammatory benzofuran derivatives.
V. Conclusion and Future Directions
Derivatives of this compound represent a highly promising class of compounds with significant therapeutic potential. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. Future research should focus on elucidating detailed structure-activity relationships to optimize potency and selectivity, as well as comprehensive preclinical and clinical studies to translate these promising laboratory findings into tangible therapeutic benefits. The versatility of the benzofuran core ensures that this area of research will continue to be a fertile ground for the discovery of novel and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jopcr.com [jopcr.com]
- 7. researchgate.net [researchgate.net]
Investigating the Anticancer Properties of Benzofuran Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide summarizes the current understanding of the anticancer properties of benzofuran derivatives. It is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice.
Introduction
The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, is a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention for their wide range of pharmacological activities, including potent anticancer effects.[1][2][3] While "Methyl benzofuran-5-carboxylate" is a recognized chemical entity and a valuable starting material in the synthesis of more complex molecules, a comprehensive review of the scientific literature reveals a notable scarcity of direct studies on its specific anticancer properties.[4][5][6] This guide, therefore, focuses on the broader class of benzofuran derivatives, exploring their anticancer potential by examining quantitative data from various studies, detailing the experimental protocols used for their evaluation, and visualizing the key signaling pathways implicated in their mechanisms of action. The information presented herein aims to provide a foundational understanding for researchers engaged in the discovery and development of novel benzofuran-based anticancer agents, with "this compound" serving as a potential core structure for future derivatization and investigation.
Quantitative Assessment of Anticancer Activity
The cytotoxic effects of various benzofuran derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The following tables summarize the IC50 values for several benzofuran derivatives, showcasing their activity across different cancer types.
Table 1: In Vitro Anticancer Activity of Benzofuran Derivatives
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) |
| Halogenated Benzofuran | Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) | A549 (Lung) | Significant Activity |
| Halogenated Benzofuran | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) | A549 (Lung), HepG2 (Liver) | Significant Activity |
| Benzofuran-Isatin Conjugate | Compound 5a | SW-620 (Colorectal) | 8.7 |
| Benzofuran-Isatin Conjugate | Compound 5a | HT-29 (Colorectal) | 9.4 |
| Benzofuran-Isatin Conjugate | Compound 5d | SW-620 (Colorectal) | 6.5 |
| Benzofuran-Isatin Conjugate | Compound 5d | HT-29 (Colorectal) | 9.8 |
| Benzo[b]furan Derivative | Compound 26 | MCF-7 (Breast) | 0.057 |
| Benzo[b]furan Derivative | Compound 36 | MCF-7 (Breast) | 0.051 |
| Benzofuran-based Chalcone | Compound 4g | HCC1806 (Breast) | 5.93 |
| Benzofuran-based Chalcone | Compound 4g | HeLa (Cervical) | 5.61 |
| Benzofuran-Chalcone | Compound 5c | - | IC50 = 1.07 nM (VEGFR-2 inhibition) |
Note: "Significant Activity" indicates that the source reported notable cytotoxic effects without providing a specific IC50 value.[4]
Key Experimental Protocols
The evaluation of the anticancer properties of benzofuran derivatives involves a variety of standard in vitro assays. Below are detailed protocols for some of the most common experiments cited in the literature.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzofuran derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[9][10][11]
Principle: Cells are stained with a fluorescent dye, such as propidium iodide (PI), which stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the differentiation of cell cycle phases.
Protocol:
-
Cell Treatment: Treat cancer cells with the benzofuran derivative at a specific concentration for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of RNA.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Tubulin Polymerization Inhibition Assay
This in vitro assay measures the effect of a compound on the assembly of microtubules from purified tubulin.[6][12][13]
Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in light scattering or by using a fluorescent reporter that binds to polymerized microtubules.
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., G-PEM buffer), GTP, and a fluorescent reporter.
-
Compound Addition: Add the benzofuran derivative at various concentrations to the wells of a 96-well plate. Include positive (e.g., paclitaxel) and negative (e.g., DMSO) controls.
-
Initiation of Polymerization: Add the tubulin reaction mixture to the wells to initiate polymerization.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals over a period of time (e.g., 60 minutes) at 37°C using a fluorescence plate reader.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves and determine the effect of the compound on tubulin assembly.
Signaling Pathways and Mechanisms of Action
Benzofuran derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
PI3K/Akt/mTOR Signaling Pathway
Several benzo[b]furan derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in many cancers, including breast cancer.[2] Inhibition of this pathway leads to cell cycle arrest and induction of apoptosis.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by benzofuran derivatives.
VEGFR-2 Signaling Pathway
Certain benzofuran-based chalcone derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[14][15][16] By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels that tumors need to grow and metastasize.
Caption: Inhibition of VEGFR-2 signaling by benzofuran derivatives.
Apoptosis Induction Pathway
A common mechanism of action for many anticancer agents, including benzofuran derivatives, is the induction of apoptosis, or programmed cell death. This can be triggered through various intrinsic and extrinsic pathways, often involving the activation of caspases and the regulation of pro- and anti-apoptotic proteins.[2][17][18]
Caption: General overview of apoptosis induction by benzofuran derivatives.
Conclusion and Future Directions
The collective evidence strongly supports the benzofuran scaffold as a promising framework for the development of novel anticancer agents. Derivatives of this core structure have demonstrated potent in vitro activity against a variety of cancer cell lines, operating through diverse and clinically relevant mechanisms of action, including the inhibition of key signaling pathways and the induction of apoptosis.
While direct evidence for the anticancer properties of "this compound" is currently lacking, its structural features suggest its potential as a valuable starting point for the synthesis of new and more potent derivatives. Future research should focus on the systematic derivatization of the "this compound" core and the subsequent evaluation of these novel compounds for their anticancer activity. A comprehensive investigation, including in vivo studies, will be crucial to fully elucidate the therapeutic potential of this chemical class and to identify lead candidates for further preclinical and clinical development. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for such future endeavors.
References
- 1. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. researchhub.com [researchhub.com]
- 9. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
The Benzofuran Scaffold: A Promising Frontier in Antimicrobial Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance has created an urgent need for the discovery and development of novel therapeutic agents. Among the myriad of heterocyclic compounds explored, the benzofuran scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects. This technical guide delves into the antimicrobial properties of benzofuran derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing potential mechanisms of action and experimental workflows. While specific data on "Methyl benzofuran-5-carboxylate" is limited in the current body of research, this guide will focus on the broader class of benzofuran derivatives to highlight the therapeutic potential of this chemical family.
Quantitative Antimicrobial Activity of Benzofuran Derivatives
The antimicrobial efficacy of various benzofuran derivatives has been quantified using metrics such as the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism.[1] The following tables summarize the reported MIC values for several benzofuran derivatives against a range of bacterial and fungal strains.
Table 1: Antibacterial Activity of Benzofuran Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) | Bacillus subtilis | Escherichia coli | Reference |
| Hydrophobic benzofuran analogs | 0.39-3.12 | 0.39-3.12 | 0.39-3.12 | 0.39-3.12 | [2][3] |
| 5-phenyl-1-benzofuran-2-yl derivatives | 0.001-0.5 | - | - | 0.001-0.5 | [4] |
| 1-(thiazol-2-yl)pyrazoline derivative | (IZ = 20 mm) | - | - | (IZ = 25 mm) | [5] |
| Benzofuran ketoxime derivative 38 | 0.039 | - | - | - | [5] |
| Aza-benzofuran compound 1 | 12.5 | - | - | 25 | [6] |
| Aza-benzofuran compound 2 | 25 | - | - | - | [6] |
*IZ = Inhibition Zone. Data presented as MIC₈₀ for some hydrophobic analogs.[2][3]
Table 2: Antifungal Activity of Benzofuran Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus fumigatus | Penicillium italicum | Colletotrichum musae | Reference |
| Benzofuran ketoxime derivatives | 0.625-2.5 | - | - | - | [5] |
| Oxa-benzofuran compound 5 | - | - | 12.5 | 12.5-25 | [6] |
| Oxa-benzofuran compound 6 | - | - | - | - | [6] |
| Benzofuran-based piperidinyl arylamidrazone 81 | 75 | 25 | - | - | [4] |
Experimental Protocols
The evaluation of antimicrobial activity of benzofuran derivatives typically involves standardized methods to determine their efficacy against various pathogens. The following are detailed methodologies for key experiments cited in the literature.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]
Materials:
-
Test compounds (Benzofuran derivatives)
-
Standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL)[9]
-
96-well microtiter plates
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Positive control (microorganism in broth without test compound)
-
Negative control (broth only)
-
Standard antimicrobial agent (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the growth medium within the 96-well microtiter plate.
-
Inoculate each well (except the negative control) with a standardized suspension of the test microorganism.
-
Include positive and negative controls on each plate.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[7]
Agar Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a compound.
Materials:
-
Test compounds
-
Petri dishes with solidified agar medium (e.g., Mueller-Hinton Agar)
-
Standardized microbial inoculum
-
Sterile cork borer
Procedure:
-
Prepare a lawn culture of the test microorganism by evenly spreading the standardized inoculum over the surface of the agar plate.
-
Create wells in the agar using a sterile cork borer.
-
Add a known concentration of the test compound solution into each well.
-
Incubate the plates under suitable conditions.
-
Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates higher antimicrobial activity.[10]
Visualizing Workflows and Mechanisms
Diagrams are essential for representing complex biological processes and experimental procedures. The following visualizations are provided in the DOT language for Graphviz.
Experimental Workflow for Antimicrobial Screening
This diagram illustrates the typical workflow for screening and evaluating the antimicrobial properties of newly synthesized benzofuran derivatives.
Caption: Workflow for antimicrobial screening of benzofuran derivatives.
Proposed Mechanism of Action: DNA Gyrase B Inhibition
Some benzofuran-pyrazole hybrid derivatives have been investigated for their potential to inhibit bacterial DNA gyrase B, an essential enzyme for DNA replication.[7] This targeted mechanism is a promising avenue for developing new antibacterial agents.
Caption: Proposed inhibition of DNA gyrase B by benzofuran derivatives.
Conclusion
The benzofuran scaffold represents a versatile and promising platform for the development of novel antimicrobial agents. The quantitative data indicate that various derivatives exhibit significant activity against a range of pathogenic bacteria and fungi.[2][3][4][5][6] The detailed experimental protocols provide a foundation for researchers to conduct further screening and evaluation. While the direct antimicrobial effects of "this compound" remain to be extensively studied, the broader research into benzofuran derivatives suggests that this compound and its analogues are worthy of further investigation in the ongoing search for new treatments to combat infectious diseases. Future research should focus on elucidating the structure-activity relationships within this chemical class to optimize their antimicrobial potency and pharmacokinetic profiles.
References
- 1. idstewardship.com [idstewardship.com]
- 2. Synthesis and antimicrobial evaluation of new benzofuran derivatives - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]
- 3. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance [mdpi.com]
- 10. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
The Pivotal Role of Methyl Benzofuran-5-carboxylate in the Synthesis of Novel Heterocyclic Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl benzofuran-5-carboxylate is a key building block in the synthesis of a wide array of heterocyclic compounds, many of which are of significant interest in the fields of medicinal chemistry and materials science. Its rigid benzofuran core, coupled with the reactive ester functionality at the 5-position, provides a versatile scaffold for the construction of more complex molecular architectures. This technical guide delves into the synthesis of this compound and its crucial role as a precursor in the formation of various heterocyclic systems, providing detailed experimental protocols and quantitative data to support further research and development.
Synthesis of the Core Moiety: this compound
The preparation of this compound can be achieved through several synthetic routes, often involving the cyclization of appropriately substituted phenols. While a variety of methods exist for the formation of the benzofuran ring system, a common strategy involves the reaction of a substituted salicylaldehyde with an active methylene compound followed by cyclization and subsequent esterification.[1]
A representative synthetic pathway is the Perkin reaction, which has been adapted for the synthesis of various benzofuran derivatives.[2] Another robust method involves the palladium-catalyzed coupling and cyclization of o-iodophenols with terminal alkynes.[3][4]
Application in the Synthesis of Nitrogen-Containing Heterocycles
The ester functional group of this compound is a gateway to a multitude of nitrogen-containing heterocycles. Through conversion to more reactive intermediates such as hydrazides and amides, a variety of ring systems can be accessed.
Synthesis of Benzofuran-Tethered Pyrazoles
One of the prominent applications of the benzofuran scaffold is in the synthesis of pyrazole derivatives, which are known to exhibit a broad spectrum of biological activities.[5][6] A common synthetic strategy involves the initial conversion of an acetyl-substituted benzofuran to a chalcone, which then undergoes cyclization with hydrazine hydrate.[6] While not directly starting from this compound, this highlights a potential pathway where the ester is first converted to an acetyl group via reactions such as the Claisen condensation.
A more direct route from the carboxylate involves its conversion to the corresponding carbohydrazide, which can then be cyclized to form various heterocyclic systems.
Synthesis of Benzofuran-Linked 1,2,4-Triazoles
The transformation of this compound into benzofuran-5-carbohydrazide is a key step in the synthesis of 1,2,4-triazoles. The carbohydrazide can be readily prepared by reacting the methyl ester with hydrazine hydrate. This intermediate then serves as a versatile precursor for the construction of the triazole ring.
Experimental Protocol: Synthesis of Benzofuran-5-carbohydrazide (Analogous to 2-carbohydrazide synthesis)
A mixture of this compound (10 mmol) and hydrazine hydrate (20 mmol) in ethanol (50 mL) is refluxed for 6-8 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford benzofuran-5-carbohydrazide.
| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | m.p. (°C) |
| Benzofuran-5-carbohydrazide | This compound | Hydrazine hydrate | Ethanol | 6-8 h | ~85-95 | - |
Note: Yield and melting point are estimated based on analogous reactions.
The resulting carbohydrazide can then be cyclized with various reagents to yield 1,2,4-triazoles. For instance, reaction with carbon disulfide in the presence of a base, followed by treatment with hydrazine hydrate, can yield the corresponding 4-amino-1,2,4-triazole-3-thiol.
Application in the Synthesis of Oxygen-Containing Heterocycles
Synthesis of Benzofuran-Substituted 1,3,4-Oxadiazoles
The benzofuran-5-carbohydrazide intermediate is also a pivotal precursor for the synthesis of 1,3,4-oxadiazoles.[7] A common method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines.[8]
Experimental Protocol: Synthesis of a 2-(Benzofuran-5-yl)-1,3,4-oxadiazole Derivative (General Procedure) [7]
Benzofuran-5-carbohydrazide (10 mmol) is reacted with an appropriate aromatic acid (10 mmol) in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). The reaction mixture is heated, and upon completion, it is poured into ice water to precipitate the product. The crude product is then filtered, washed, and recrystallized.
| Product | Starting Materials | Reagents | Reaction Conditions | Yield (%) |
| 2-Aryl-5-(benzofuran-5-yl)-1,3,4-oxadiazole | Benzofuran-5-carbohydrazide, Aromatic acid | POCl₃ or PPA | Heating | ~70-90 |
Note: Yield is estimated based on general oxadiazole syntheses.
Reaction Pathways and Workflows
The following diagrams illustrate the key synthetic transformations of this compound into various heterocyclic systems.
Caption: Key intermediates derived from this compound.
Caption: Synthesis of heterocycles from key benzofuran intermediates.
Conclusion
This compound stands out as a highly valuable and versatile starting material in heterocyclic chemistry. Its straightforward conversion into key intermediates like carbohydrazides and acid chlorides opens up a plethora of synthetic possibilities for accessing novel pyrazoles, triazoles, oxadiazoles, and other heterocyclic systems. The methodologies outlined in this guide provide a solid foundation for researchers to explore the full potential of this important scaffold in the development of new pharmaceuticals and advanced materials. Further investigations into the functionalization of both the furan and benzene rings of this core moiety will undoubtedly lead to the discovery of even more diverse and potent heterocyclic compounds.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. jocpr.com [jocpr.com]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzofuran synthesis [organic-chemistry.org]
- 5. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00844H [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
Preliminary Bioactivity Screening of Methyl Benzofuran-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl benzofuran-5-carboxylate, a member of the benzofuran class of heterocyclic compounds, presents a promising scaffold for biological investigation. Benzofuran derivatives have been extensively reported to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, antifungal, antioxidant, and anti-inflammatory properties. This technical guide outlines a comprehensive preliminary screening protocol to elucidate the potential bioactivity of this compound. The document provides detailed methodologies for a panel of in vitro assays, templates for data presentation, and visual workflows to guide the experimental process. While specific biological data for this compound is not widely available in published literature, the protocols and strategies detailed herein offer a robust framework for its initial evaluation as a potential therapeutic agent.
Introduction: The Therapeutic Potential of the Benzofuran Scaffold
Benzofurans are a significant class of heterocyclic compounds that are constituents of many natural products and synthetic molecules with demonstrated therapeutic value. The fused benzene and furan ring system provides a unique chemical architecture that can interact with a variety of biological targets. Numerous studies have highlighted the diverse pharmacological activities of benzofuran derivatives, establishing this scaffold as a "privileged structure" in medicinal chemistry.
Reported bioactivities for the benzofuran class of compounds include:
-
Anticancer Activity: Many benzofuran derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.
-
Antimicrobial Activity: The benzofuran nucleus is a common feature in compounds with activity against a range of bacterial and fungal pathogens.
-
Antioxidant Activity: The ability of the benzofuran ring system to scavenge free radicals has been documented in several studies.
-
Enzyme Inhibition: Specific benzofuran derivatives have been identified as inhibitors of various enzymes, indicating their potential to modulate signaling pathways.
Given the established biological relevance of the benzofuran scaffold, a preliminary screening of this compound is warranted to identify any potential therapeutic applications.
Recommended Preliminary Screening Assays
The following in vitro assays are recommended for an initial assessment of the bioactivity of this compound.
Anticancer Activity Screening
A primary assessment of anticancer potential can be achieved by evaluating the cytotoxicity of the compound against a panel of human cancer cell lines.
-
Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay.
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically. A decrease in formazan production is indicative of reduced cell viability or proliferation.
Antimicrobial Activity Screening
To determine potential antibacterial and antifungal properties, the minimum inhibitory concentration (MIC) of the compound should be determined against a selection of pathogenic microorganisms.
-
Recommended Assay: Broth Microdilution Method.
-
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Antioxidant Activity Screening
The potential for antioxidant activity can be evaluated by assessing the compound's ability to scavenge free radicals.
-
Recommended Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay.
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine, leading to a decrease in absorbance that can be measured spectrophotometrically.
Data Presentation
Quantitative data from the preliminary screening should be organized into clear and concise tables for comparative analysis. The following are template tables to be populated with experimental results.
Table 1: Anticancer Activity of this compound (MTT Assay)
| Cancer Cell Line | IC₅₀ (µM) ± SD |
| e.g., MCF-7 (Breast) | Experimental Data |
| e.g., A549 (Lung) | Experimental Data |
| e.g., HCT116 (Colon) | Experimental Data |
| e.g., HeLa (Cervical) | Experimental Data |
| IC₅₀: The concentration of the compound that inhibits 50% of cell growth. | |
| SD: Standard Deviation. |
Table 2: Antimicrobial Activity of this compound (Broth Microdilution Method)
| Microorganism | Strain | MIC (µg/mL) |
| Bacteria (Gram-positive) | ||
| Staphylococcus aureus | e.g., ATCC 29213 | Experimental Data |
| Bacillus subtilis | e.g., ATCC 6633 | Experimental Data |
| Bacteria (Gram-negative) | ||
| Escherichia coli | e.g., ATCC 25922 | Experimental Data |
| Pseudomonas aeruginosa | e.g., ATCC 27853 | Experimental Data |
| Fungi | ||
| Candida albicans | e.g., ATCC 90028 | Experimental Data |
| Aspergillus niger | e.g., ATCC 16404 | Experimental Data |
| MIC: Minimum Inhibitory Concentration. |
Table 3: Antioxidant Activity of this compound (DPPH Assay)
| Assay | IC₅₀ (µM) ± SD |
| DPPH Radical Scavenging | Experimental Data |
| IC₅₀: The concentration of the compound that scavenges 50% of DPPH radicals. | |
| SD: Standard Deviation. |
Experimental Protocols
The following are detailed protocols for the recommended screening assays.
MTT Assay for Anticancer Activity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the different concentrations of the compound to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC₅₀ value.
Broth Microdilution Method for Antimicrobial Activity
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: Perform a two-fold serial dilution of this compound in the broth in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
DPPH Radical Scavenging Assay
-
Reaction Mixture: In a 96-well plate, add a solution of this compound at various concentrations to a methanolic solution of DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.
Visualized Workflows and Logical Relationships
The following diagrams, generated using DOT language, illustrate the experimental workflows and the logical progression of the preliminary screening process.
Caption: Overall workflow for the preliminary screening of this compound.
Caption: Step-by-step workflow of the MTT assay for cytotoxicity screening.
Caption: Logical relationship of components in antimicrobial screening.
Conclusion and Future Directions
This technical guide provides a foundational framework for the preliminary bioactivity screening of this compound. The successful execution of these assays will generate crucial initial data to guide further investigation. Positive results in any of these screens would warrant more in-depth studies, including the evaluation of the mechanism of action, in vivo efficacy, and toxicological profiles. The exploration of derivatives of this compound could also be a fruitful avenue for future research to establish structure-activity relationships and optimize for a desired biological activity.
The Structure-Activity Relationship of Methyl Benzofuran-5-carboxylate: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies surrounding the methyl benzofuran-5-carboxylate core. Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.[1][2] This document focuses on the insights gained from SAR studies of various benzofuran analogs, with a particular emphasis on how modifications to the this compound framework can influence biological outcomes. The information presented herein is intended to guide researchers in the design and development of novel therapeutics based on this versatile chemical entity.
The Benzofuran Scaffold: A Privileged Core in Medicinal Chemistry
The benzofuran nucleus is a key structural motif found in numerous natural products and synthetic compounds with significant pharmacological properties.[3] Its derivatives have been investigated for a multitude of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[4][5] The versatility of the benzofuran ring system allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity. SAR studies on benzofuran derivatives have revealed that the nature and position of substituents on both the benzene and furan rings play a crucial role in determining their potency and selectivity.[1]
General Principles of Benzofuran SAR
SAR studies on a variety of benzofuran-containing molecules have established several key principles that can guide the design of new analogs.
-
Substitution at the 2-position: This position is frequently modified. The introduction of bulky aromatic groups, carboxamide moieties, or other heterocyclic rings at C2 can significantly impact activity. For instance, in a series of anticancer agents, N-phenethyl carboxamide at the 2-position was found to enhance antiproliferative activity.[1]
-
Substitution at the 3-position: The C3 position is another critical site for modification. The introduction of a methyl group at this position has been shown to increase the antiproliferative activity of certain benzofuran derivatives.[6] In other cases, this position is a key point for introducing pharmacophoric elements.
-
Substitution on the Benzene Ring (Positions 4, 5, 6, and 7): The electronic properties and steric bulk of substituents on the benzene portion of the scaffold are vital. Methoxy groups, halogens, and other functionalities at these positions have been shown to modulate activity. For example, a methoxy group at the C6 position of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives yielded the most potent compounds in a series of tubulin polymerization inhibitors.[6] Conversely, moving the methoxy group to the C4, C5, or C7 positions led to a decrease in potency.[6]
SAR Studies Relevant to the this compound Core
Anticancer Activity
Benzofuran derivatives are a well-established class of anticancer agents.[4] The ester functionality at the 5-position can influence the molecule's polarity and potential for hydrogen bonding, which can affect target binding and pharmacokinetic properties.
Table 1: Anticancer Activity of Selected Benzofuran Derivatives
| Compound ID | R1 (at C2) | R2 (at C3) | R3 (on Benzene Ring) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | -H | -CH2Br | 5,6-dimethoxy | K562 (leukemia) | 5 | [1] |
| 1 | -H | -CH2Br | 5,6-dimethoxy | HL60 (leukemia) | 0.1 | [1] |
| 2 | -C(=O)NH-phenethyl | -H | 5-chloro | MCF-10A | Not specified (most active) | [1] |
| 3 | -(3',4',5'-trimethoxybenzoyl) | -CH3 | 6-ethoxy | Various | 0.0012 - 0.0063 | [6] |
| 4 | -(3',4',5'-trimethoxybenzoyl) | -CH3 | 5-methoxy | Various | Less active than 6-methoxy | [6] |
| 5 | -(3',4',5'-trimethoxybenzoyl) | -CH3 | 5-chloro | Various | Inactive | [6] |
| 6 | -(3',4',5'-trimethoxybenzoyl) | -CH3 | 5-methyl | Various | Slightly increased activity | [6] |
Note: This table is a compilation from various studies and does not represent a single, direct SAR study on the this compound core. The data is intended to provide general insights into the effects of substitution on the benzofuran scaffold.
From the data in Table 1, it can be inferred that electronic effects at the 5-position are critical. While a strong electron-donating methoxy group at C5 in one series was detrimental to activity compared to a C6-methoxy, a moderately electron-donating methyl group at C5 slightly increased activity.[6] An electron-withdrawing chloro group at C5 resulted in an inactive compound.[6] This suggests that a delicate balance of electronic properties at this position is required for potent anticancer activity.
Antimicrobial Activity
Benzofuran derivatives have also shown promise as antimicrobial agents.[3] The methyl ester at the 5-position can be a precursor to other functional groups, such as amides or hydrazides, which can impart or enhance antimicrobial properties.
Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives
| Compound ID | R1 (at C2) | R2 (on Benzene Ring) | Organism | MIC (µmol/L) | Reference |
| 7 | -COOH | 5-bromo | Various bacteria | 29.76 - 31.96 | [3] |
| 8 | -Barbitone derivative | 5-bromo | Various bacteria | 29.76 - 31.96 | [3] |
Note: This table highlights the potential for modification at the 5-position to influence antimicrobial activity.
The presence of a bromo substituent at the C5 position in conjunction with other modifications has been shown to result in excellent antibacterial activity.[3] This indicates that the 5-position is a viable site for introducing functionalities that can enhance antimicrobial potency.
Experimental Protocols
Synthesis of this compound
This compound is a key intermediate that can be synthesized via several routes. One common method involves the palladium-catalyzed carbonylation of a suitable precursor.
Representative Protocol for the Synthesis of this compound: [7]
A mixture of the appropriate starting materials is heated under a carbon monoxide atmosphere in the presence of a palladium catalyst. After the reaction is complete, the mixture is cooled and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then purified by column chromatography to yield this compound.
-
Characterization Data (as reported in literature):
-
¹H NMR (CDCl₃): δ 8.35 (d, J = 1.4 Hz, 1H), 8.03 (dd, J = 8.7, 1.7 Hz, 1H), 7.69 (d, J = 2.2 Hz, 1H), 7.53 (dt, J = 8.7, 0.8 Hz, 1H), 6.84 (dd, J = 2.2, 0.8 Hz, 1H), 3.95 (s, 3H).[7]
-
General Procedure for the Synthesis of Benzofuran Analogs
The synthesis of various benzofuran derivatives often starts from substituted phenols and α-haloketones or alkynes.
General Workflow for Benzofuran Analog Synthesis:
Caption: General workflow for the synthesis of benzofuran analogs.
Biological Evaluation: In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Workflow:
Caption: Workflow of the MTT assay for cytotoxicity testing.
Signaling Pathways and Logical Relationships
The biological activity of benzofuran derivatives can be attributed to their interaction with various cellular targets and signaling pathways. For instance, some benzofuran derivatives act as tubulin polymerization inhibitors, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.
Simplified Signaling Pathway for Tubulin Polymerization Inhibitors:
Caption: Simplified pathway of tubulin polymerization inhibitors.
Conclusion and Future Directions
The this compound scaffold holds significant potential for the development of novel therapeutic agents. The existing body of research on benzofuran derivatives provides a solid foundation for guiding future SAR studies. Key takeaways include:
-
The 5-position of the benzofuran ring is a critical site for modulating biological activity, with electronic effects playing a significant role.
-
The methyl ester at the 5-position can serve as a versatile synthetic handle for introducing a wide range of functional groups.
-
Systematic exploration of substitutions at all available positions of the this compound core is warranted to fully elucidate its therapeutic potential.
Future research should focus on the synthesis and biological evaluation of a focused library of compounds derived from this compound. Such studies, targeting specific diseases and biological targets, will be instrumental in unlocking the full potential of this promising scaffold in drug discovery.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 4. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [ouci.dntb.gov.ua]
- 6. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Methyl Benzofuran-5-carboxylate: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Methyl benzofuran-5-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing from the commercially available methyl 4-formyl-3-hydroxybenzoate.
Reaction Scheme
The overall synthetic pathway is depicted below. The first step involves an O-alkylation of methyl 4-formyl-3-hydroxybenzoate with ethyl bromoacetate, followed by an intramolecular cyclization to form the benzofuran ring.
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-((4-(methoxycarbonyl)-2-formyl)phenoxy)acetate
This step involves the O-alkylation of the phenolic hydroxyl group of methyl 4-formyl-3-hydroxybenzoate with ethyl bromoacetate in the presence of a weak base.
Materials:
-
Methyl 4-formyl-3-hydroxybenzoate
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-formyl-3-hydroxybenzoate (1.0 eq).
-
Add anhydrous acetone to dissolve the starting material.
-
To the stirred solution, add anhydrous potassium carbonate (1.5 eq).
-
Add ethyl bromoacetate (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with acetone.
-
Combine the filtrate and the washings, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude ethyl 2-((4-(methoxycarbonyl)-2-formyl)phenoxy)acetate can be used in the next step without further purification or can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
This step involves an intramolecular Perkin-like condensation to form the benzofuran ring.
Materials:
-
Crude ethyl 2-((4-(methoxycarbonyl)-2-formyl)phenoxy)acetate
-
Sodium acetate (NaOAc), anhydrous
-
Acetic anhydride (Ac₂O)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Ice bath
-
Standard laboratory glassware
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, place the crude ethyl 2-((4-(methoxycarbonyl)-2-formyl)phenoxy)acetate from the previous step.
-
Add anhydrous sodium acetate (2.0 eq) and acetic anhydride (5.0 eq).
-
Heat the mixture to 140-150 °C and stir for 8-12 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Carefully add water to the cooled mixture to quench the excess acetic anhydride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Data Presentation
| Compound | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| Ethyl 2-((4-(methoxycarbonyl)-2-formyl)phenoxy)acetate | Methyl 4-formyl-3-hydroxybenzoate | Ethyl bromoacetate, K₂CO₃ | Acetone | 4-6 h | Reflux | ~90% |
| This compound | Ethyl 2-((4-(methoxycarbonyl)-2-formyl)phenoxy)acetate | Sodium acetate, Acetic anhydride | - | 8-12 h | 140-150 °C | ~75-85% |
Logical Workflow
The synthesis follows a logical progression from a simple, commercially available starting material to the desired complex heterocyclic compound.
Caption: Step-by-step workflow for the synthesis of this compound.
Application Notes and Protocols for the Synthesis of Methyl Benzofuran-5-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of methyl benzofuran-5-carboxylate and its derivatives. The methodologies outlined herein are based on established palladium-catalyzed cross-coupling reactions, offering a robust and versatile approach to this important class of heterocyclic compounds. Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including the promotion of osteoblast differentiation.
Introduction
Benzofurans are a vital class of heterocyclic compounds frequently found in natural products and synthetic molecules with diverse pharmacological properties. The this compound scaffold, in particular, serves as a key building block for the development of novel therapeutic agents. The synthetic strategies discussed focus on the highly efficient Sonogashira cross-coupling reaction followed by an intramolecular cyclization to construct the benzofuran core. This approach allows for the introduction of various substituents, enabling the generation of diverse chemical libraries for drug discovery and development.
General Synthetic Strategy
The principal synthetic route to this compound derivatives involves a two-step, one-pot process starting from a substituted iodophenol. The key steps are:
-
Palladium-Catalyzed Sonogashira Coupling: Reaction of an o-iodophenol with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.
-
Intramolecular Cyclization: Subsequent ring closure of the resulting o-alkynylphenol intermediate to form the benzofuran ring.
This methodology is highly adaptable, and variations in the starting materials, catalysts, and reaction conditions can be employed to synthesize a wide array of derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the parent compound, this compound, starting from methyl 3-hydroxy-4-iodobenzoate.
Step 1: Sonogashira Coupling and Silyl Group Removal
A mixture of methyl 3-hydroxy-4-iodobenzoate, trimethylsilylacetylene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide in a suitable solvent system (e.g., a mixture of triethylamine and DMF) is stirred under an inert atmosphere. The reaction is typically heated to facilitate the coupling. After the initial coupling, a desilylating agent, such as potassium carbonate in methanol, is added to remove the trimethylsilyl group from the alkyne.
Step 2: Intramolecular Cyclization
The intermediate from the previous step is then subjected to cyclization. This is often achieved by heating the reaction mixture, which promotes the intramolecular addition of the hydroxyl group to the alkyne, forming the benzofuran ring.
Detailed Procedure:
-
To a solution of methyl 3-hydroxy-4-iodobenzoate (1.0 eq) in a mixture of triethylamine and DMF, add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq).
-
To this mixture, add trimethylsilylacetylene (1.4 eq) dropwise.
-
Heat the reaction mixture at 60 °C for 4 hours under a nitrogen atmosphere.
-
Cool the mixture to room temperature and add a solution of potassium carbonate in methanol.
-
Stir the mixture at room temperature for 2 hours.
-
Heat the reaction to 65 °C for 4 hours to effect cyclization.
-
After cooling, the reaction is worked up by adding water and extracting with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis of 2-Arylbenzofuran-5-carboxylate Derivatives
This protocol describes a general method for the synthesis of 2-aryl substituted derivatives, which often exhibit interesting biological properties.
Step 1: Sonogashira Coupling
To a solution of methyl 3-hydroxy-4-iodobenzoate (1.0 eq) and a terminal arylacetylene (1.2 eq) in a suitable solvent such as a mixture of THF and triethylamine, add dichlorobis(triphenylphosphine)palladium(II) (0.02 eq) and copper(I) iodide (0.04 eq). The mixture is stirred at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC).
Step 2: Intramolecular Cyclization
Upon completion of the Sonogashira coupling, the reaction mixture is heated to induce cyclization. The temperature and reaction time will vary depending on the specific substrate.
Detailed Procedure:
-
In a dry Schlenk flask under an argon atmosphere, dissolve methyl 3-hydroxy-4-iodobenzoate (1.0 eq) and the respective arylacetylene (1.2 eq) in a 4:1 mixture of THF and triethylamine.
-
Add dichlorobis(triphenylphosphine)palladium(II) (0.02 eq) and copper(I) iodide (0.04 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Heat the mixture to reflux for an additional 4-6 hours to promote cyclization.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired methyl 2-arylbenzofuran-5-carboxylate.
Data Presentation
The following tables summarize the synthesis of various this compound derivatives and related compounds, providing a comparison of yields and characterization data.
Table 1: Synthesis of this compound Derivatives
| Derivative | R Group | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) Highlights |
| 1 | H | 70 | solid | 8.40 (s, 1H), 8.07 (d, 1H), 7.73 (s, 1H), 7.57 (d, 1H), 6.89 (s, 1H), 3.99 (s, 3H)[1] |
| 2 | Phenyl | 82 | 154-155 | 9.52 (s, 1H, OH), 7.93 (m, 2H), 7.53-7.43 (m, 5H), 6.89 (dd, 1H), 4.30 (q, 2H), 1.30 (t, 3H) |
| 3 | 4-Methoxyphenyl | - | - | 8.23 (s, 1H), 7.98 (d, 1H), 7.44 (d, 1H), 7.41 (d, 2H), 6.93 (d, 2H), 6.60 (s, 1H), 5.89 (s, 1H), 3.91 (s, 3H), 3.81 (s, 3H) |
| 4 | 3-Bromophenyl | 70 | 169 | 9.51 (s, 1H, OH), 8.12 (t, 1H), 7.88 (d, 1H), 7.67 (dd, 1H), 7.48-7.38 (m, 3H), 6.86 (dd, 1H), 4.28 (q, 2H), 1.30 (t, 3H) |
Note: Data for derivatives 2 and 4 are for the corresponding ethyl 5-hydroxybenzofuran-3-carboxylate.
Table 2: Synthesis of Other Relevant Benzofuran Derivatives
| Compound | R¹ | R² | Yield (%) | m.p. (°C) |
| Methyl 5-methoxy-2-methylbenzofuran-3-carboxylate | 5-OCH₃ | 2-CH₃ | 78 | 54-55 |
| Methyl 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylate | 6-COCH₃, 5-OCH₃ | 2-CH₃ | - | - |
| Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate | 5-OH | 2-CH₃ | 88 | 136-137 |
| Ethyl 5-hydroxy-2-propylbenzofuran-3-carboxylate | 5-OH | 2-C₃H₇ | 65 | 105-106 |
Signaling Pathway and Experimental Workflow
Osteogenic Signaling Pathway of Benzofuran Derivatives
Certain benzofuran derivatives have been shown to promote osteoblast differentiation, a critical process in bone formation. This activity is often mediated through the modulation of key signaling pathways such as the Bone Morphogenetic Protein (BMP) and Wnt/β-catenin pathways. These pathways are interconnected and play a cooperative role in skeletal homeostasis.[2][3] Benzofuran derivatives can enhance osteogenesis by upregulating BMP-2 expression or by activating the Wnt/β-catenin signaling cascade.[2]
Caption: Osteogenic signaling pathways modulated by benzofuran derivatives.
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound derivatives.
Caption: General experimental workflow for the synthesis of benzofuran derivatives.
References
Application Notes and Protocols for the Characterization of Methyl Benzofuran-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes detail the primary analytical methods for the full characterization of Methyl benzofuran-5-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The following protocols and data are designed to assist in the quality control, stability testing, and characterization of this compound.
Spectroscopic Analysis
Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within the molecule.
Table 1: ¹H NMR (Proton NMR) Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment | Reference |
| 8.35 | d | 1.3 | 1H | H-4 | [1] |
| 8.03 | dd | 8.7, 1.6 | 1H | H-6 | [1] |
| 7.68 | d | 2.1 | 1H | H-2 | [1] |
| 7.52 | d | 8.7 | 1H | H-7 | [1] |
| 6.84 | d | 1.3 | 1H | H-3 | [1] |
| 3.94 | s | - | 3H | -OCH₃ | [1] |
Table 2: ¹³C NMR (Carbon-13 NMR) Data for this compound
| Chemical Shift (δ) ppm | Carbon Type | Assignment | Reference |
| 167.2 | C=O | Ester Carbonyl | [1] |
| 157.4 | C | C-7a | [1] |
| 146.2 | CH | C-2 | [1] |
| 127.5 | C | C-3a | [1] |
| 126.0 | CH | C-6 | [1] |
| 125.1 | C | C-5 | [1] |
| 123.7 | CH | C-4 | [1] |
| 111.2 | CH | C-7 | [1] |
| 107.1 | CH | C-3 | [1] |
| 52.1 | CH₃ | -OCH₃ | [1] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 250 MHz or 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR.
-
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Table 3: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Interpretation | Reference |
| 177.0552 | 100 | [M+H]⁺ (Protonated Molecule) | [1] |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Infrared (IR) Spectroscopy
Table 4: Characteristic IR Absorption Bands (Comparison with a similar compound)
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Reference |
| 1711 | Strong | C=O Stretch (Ester) | [2] |
| 1612, 1592 | Medium | C=C Stretch (Aromatic) | [2] |
| 1277, 1236 | Strong | C-O Stretch (Ester and Ether) | [2] |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, use an ATR (Attenuated Total Reflectance) accessory for direct analysis of the solid sample.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder or KBr pellet before scanning the sample.
-
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
While a specific HPLC method for this compound is not detailed in the available literature, a general method for benzofuran derivatives can be adapted.
Experimental Protocol: HPLC
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable diluent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards by serial dilution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Chromatographic Conditions (Suggested starting point):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a wavelength determined by the UV spectrum of the compound (a wavelength around 254 nm is a common starting point).
-
-
Method Validation: The method should be validated for linearity, accuracy, precision, and sensitivity according to ICH guidelines.
Visualized Workflow and Relationships
The following diagrams illustrate the logical workflow for the characterization of this compound.
References
Application Note: NMR and Mass Spectrometry Analysis of Methyl benzofuran-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the analysis of Methyl benzofuran-5-carboxylate using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). It includes comprehensive experimental protocols, predicted spectral data, and an interpretation of the expected results. This information is intended to support researchers in the identification, characterization, and quality control of this compound in various research and development settings.
Chemical Structure:
-
Compound Name: this compound
-
CAS Number: 108763-47-9[1]
-
Molecular Formula: C₁₀H₈O₃[1]
-
Molecular Weight: 176.17 g/mol [2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound in a standard deuterated solvent like CDCl₃, referenced to TMS at 0.00 ppm.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.7 | d | ~2.2 |
| H-3 | ~6.8 | d | ~2.2 |
| H-4 | ~8.2 | d | ~1.8 |
| H-6 | ~7.9 | dd | ~8.7, 1.8 |
| H-7 | ~7.5 | d | ~8.7 |
| -OCH₃ | ~3.9 | s | - |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts for this compound are presented below.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | ~167 |
| C-2 | ~146 |
| C-3 | ~107 |
| C-3a | ~128 |
| C-4 | ~125 |
| C-5 | ~124 |
| C-6 | ~122 |
| C-7 | ~112 |
| C-7a | ~156 |
| -OCH₃ | ~52 |
Experimental Protocol: NMR Analysis
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.[3]
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[3]
-
Ensure the sample is fully dissolved; vortex if necessary.
-
Filter the solution through a pipette with a cotton or glass wool plug to remove any particulate matter.[4]
-
Transfer the clear solution into a clean, dry 5 mm NMR tube.[4]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
2. ¹H NMR Acquisition:
-
Instrument: 400 MHz NMR Spectrometer.[3]
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.[3]
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.[3]
-
Relaxation Delay: 1-2 seconds.[3]
-
Temperature: 298 K.[3]
3. ¹³C NMR Acquisition:
-
Instrument: 100 MHz (for ¹³C) NMR Spectrometer.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0 to 200 ppm.[3]
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.[3]
-
Relaxation Delay: 2-5 seconds.[3]
-
Temperature: 298 K.[3]
4. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Reference the spectra to the TMS signal at 0.00 ppm.
Mass Spectrometry (MS) Analysis
Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural insights through its fragmentation pattern.
Predicted Mass Spectral Data
The predicted key ions and their mass-to-charge ratios (m/z) for this compound under electron ionization (EI) are listed below.
| m/z | Predicted Ion | Fragment Lost |
| 176 | [M]⁺ | - |
| 145 | [M - OCH₃]⁺ | ·OCH₃ |
| 117 | [M - COOCH₃]⁺ | ·COOCH₃ |
| 89 | [C₇H₅]⁺ | CO |
Experimental Protocol: GC-MS Analysis
1. Sample Preparation:
-
Prepare a dilute solution (e.g., 1 mg/mL) of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.[3]
2. GC-MS Analysis:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.[3]
-
GC Column: A standard non-polar column (e.g., DB-5ms or equivalent).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
3. Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of the identified peak to determine the molecular ion and fragmentation pattern.
Visualizations
Analytical Workflow
References
The Versatile Scaffold: Methyl Benzofuran-5-carboxylate as a Key Intermediate in Drug Discovery
Application Note & Protocol
The benzofuran nucleus is a prominent heterocyclic scaffold that forms the core of numerous biologically active compounds, both natural and synthetic. Among the various functionalized benzofurans, methyl benzofuran-5-carboxylate serves as a crucial intermediate in the synthesis of a diverse range of therapeutic agents. Its strategic importance lies in the versatility of the ester and the benzofuran ring system, which can be readily modified to generate libraries of compounds for drug screening. This document provides an overview of its application, detailed experimental protocols for its synthesis and derivatization, and highlights its role in the development of antidepressant and anticancer agents.
Introduction to Benzofuran Derivatives in Medicinal Chemistry
Benzofuran derivatives have garnered significant attention from medicinal chemists due to their wide spectrum of pharmacological activities. These include antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The fused ring system of benzene and furan provides a rigid and planar structure that can effectively interact with various biological targets. The substitution pattern on the benzofuran ring system plays a critical role in determining the biological activity of the resulting compounds.
This compound as a Precursor to Vilazodone
One of the most notable applications of a benzofuran-5-carboxylate derivative is in the synthesis of the antidepressant drug, Vilazodone. Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist, making it a multimodal antidepressant. A key intermediate in its synthesis is ethyl 5-(1-piperazinyl)-benzofuran-2-carboxylate, which is structurally related to this compound. The synthesis underscores the importance of the benzofuran-5-carboxylate core in accessing complex drug molecules.
Signaling Pathway of Vilazodone
Vilazodone exerts its therapeutic effect through a dual mechanism of action on the serotonergic system. Firstly, it inhibits the serotonin transporter (SERT), leading to an increase in the concentration of serotonin in the synaptic cleft. Secondly, it acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of serotonin release and neuronal firing. This dual action is believed to contribute to its efficacy and potentially a faster onset of action compared to traditional SSRIs.
Benzofuran-5-carboxylate Derivatives as Anticancer Agents
Recent research has focused on the synthesis of novel benzofuran derivatives with potent anticancer activities. Halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have shown significant cytotoxicity against various cancer cell lines. These compounds are believed to induce apoptosis, or programmed cell death, in cancer cells, making them promising candidates for further development.
Apoptosis Induction Pathway
The anticancer activity of these benzofuran derivatives is often associated with the induction of the intrinsic apoptosis pathway. This pathway is initiated by cellular stress and leads to the activation of a cascade of caspase enzymes, ultimately resulting in cell death. Key players in this pathway include the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability, and the release of cytochrome c, which triggers the activation of caspase-9 and the executioner caspase-3.
Quantitative Data Summary
The following tables summarize the cytotoxic activity of selected halogenated methyl benzofuran-3-carboxylate derivatives against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 7 | HepG2 | 11 ± 3.2 | [1] |
| A549 | 6.3 ± 2.5 | [1] | |
| Compound 8 | HepG2 | 3.8 ± 0.5 | [1] |
| A549 | 3.5 ± 0.6 | [1] | |
| SW620 | 10.8 ± 0.9 | [1] |
Compound 7: Methyl 6-acetyl-4-chloro-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate Compound 8: Methyl 6-acetyl-4-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
Experimental Protocols
General Synthesis of this compound Intermediate
This protocol describes a general method for the synthesis of a this compound scaffold, which can then be further modified.
Protocol:
-
To a solution of a substituted 5-hydroxy-salicylaldehyde (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K2CO3, 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl bromoacetate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80-90 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
Synthesis of Halogenated Methyl 6-Acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
Protocol for Bromination (Example):
-
Dissolve methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate in a suitable solvent such as acetic acid.
-
Slowly add a solution of bromine in acetic acid dropwise at room temperature with constant stirring.
-
Continue stirring for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the precipitate, wash thoroughly with water, and dry to yield the brominated derivative.
-
The product can be further purified by recrystallization.
Conclusion
This compound and its derivatives are invaluable intermediates in the field of drug discovery. Their versatile chemical nature allows for the synthesis of a wide array of compounds with significant therapeutic potential, from treating central nervous system disorders to combating cancer. The protocols and data presented herein provide a foundational resource for researchers and scientists working on the development of novel benzofuran-based therapeutics. Further exploration of this scaffold is likely to yield even more potent and selective drug candidates in the future.
References
Application Notes and Protocols: Methyl Benzofuran-5-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl benzofuran-5-carboxylate is a versatile heterocyclic building block integral to the fields of organic synthesis and medicinal chemistry. The benzofuran scaffold is a privileged core structure found in a multitude of biologically active molecules, including natural products and synthetic therapeutic agents.[1][2][3] Derivatives of benzofuran have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] this compound, with its reactive ester functionality and aromatic core, serves as a key starting material for the synthesis of more complex molecules, such as carboxylic acids, alcohols, amides, and arylated benzofurans. These derivatives are valuable intermediates in the discovery and development of novel therapeutics, particularly in the area of oncology.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈O₃ | [4] |
| Molecular Weight | 176.17 g/mol | [4] |
| Appearance | White solid | |
| CAS Number | 108763-47-9 |
Applications in Organic Synthesis
This compound is a versatile precursor for a variety of functional group transformations, enabling the synthesis of a diverse range of benzofuran derivatives. The primary reaction sites are the ester group, which can undergo hydrolysis, reduction, and amidation, and the benzofuran ring, which can participate in cross-coupling reactions if appropriately functionalized (e.g., as a bromo-derivative).
A general overview of the synthetic utility of this compound is presented in the following workflow diagram.
Caption: Synthetic pathways from this compound.
Experimental Protocols
Hydrolysis to Benzofuran-5-carboxylic Acid
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation, yielding a key intermediate for further derivatization, such as amide bond formation.
Reaction Scheme: this compound → Benzofuran-5-carboxylic acid
Protocol:
This protocol is adapted from the hydrolysis of a similar benzofuran methyl ester.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of ethanol and a 2 M aqueous solution of sodium hydroxide (NaOH).
-
Heating: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 using a 1 M hydrochloric acid (HCl) solution.
-
-
Isolation:
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield Benzofuran-5-carboxylic acid.
-
| Parameter | Value |
| Reactants | This compound, NaOH |
| Solvent | Ethanol/Water |
| Temperature | Reflux |
| Product | Benzofuran-5-carboxylic acid |
Reduction to (Benzofuran-5-yl)methanol
The reduction of the ester functionality provides the corresponding primary alcohol, another important building block for further synthetic modifications.
Reaction Scheme: this compound → (Benzofuran-5-yl)methanol
Protocol:
This is a general procedure for the reduction of esters using Lithium Aluminum Hydride (LAH).[5][6][7][8]
Caution: Lithium Aluminum Hydride reacts violently with water. All glassware must be oven-dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) in an efficient fume hood.
-
Reaction Setup:
-
To a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of Lithium Aluminum Hydride (1.5 - 2.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice bath.
-
-
Addition of Ester:
-
Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
-
Quenching (Fieser work-up):
-
Cool the reaction mixture back to 0 °C.
-
Slowly and cautiously add water (X mL, where X is the mass of LAH in grams), followed by 15% aqueous NaOH (X mL), and then water again (3X mL).
-
-
Isolation:
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (Benzofuran-5-yl)methanol.
-
| Parameter | Value |
| Reactant | This compound |
| Reagent | Lithium Aluminum Hydride (LAH) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Product | (Benzofuran-5-yl)methanol |
Amidation to Benzofuran-5-carboxamide
The conversion of the carboxylic acid derivative to an amide is a crucial step in the synthesis of many biologically active compounds. This can be achieved from the corresponding carboxylic acid.
Reaction Scheme: Benzofuran-5-carboxylic acid → Benzofuran-5-carboxamide
Protocol:
This protocol is a general method for amide bond formation using a coupling reagent.
-
Activation of Carboxylic Acid:
-
Dissolve Benzofuran-5-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling reagent, for example, (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.1 eq.) or a carbodiimide such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.) along with an additive like 1-Hydroxybenzotriazole (HOBt) (1.1 eq.).
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.), and stir the mixture at room temperature for 15-30 minutes.
-
-
Addition of Amine:
-
Add a source of ammonia, such as a solution of ammonia in an organic solvent or ammonium chloride with an additional equivalent of base, to the activated carboxylic acid mixture.
-
-
Reaction and Work-up:
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
-
Isolation:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain Benzofuran-5-carboxamide.
-
| Parameter | Value |
| Reactant | Benzofuran-5-carboxylic acid |
| Reagents | Coupling agent (e.g., PyBOP, DCC/HOBt), Base (e.g., DIPEA), Ammonia source |
| Solvent | Anhydrous DCM or DMF |
| Temperature | Room Temperature |
| Product | Benzofuran-5-carboxamide |
Application in Drug Discovery: Synthesis of Carbonic Anhydrase IX Inhibitors
Benzofuran-based carboxylic acids have emerged as promising scaffolds for the development of inhibitors of carbonic anhydrase IX (CA IX), a transmembrane enzyme that is overexpressed in many types of cancer and contributes to the acidic tumor microenvironment, promoting tumor progression and metastasis.
The general workflow for the development of benzofuran-based CA IX inhibitors starting from a benzofuran carboxylic acid is depicted below.
Caption: From chemical synthesis to biological application.
Signaling Pathway Context
Carbonic anhydrase IX is a key player in maintaining the pH balance in cancer cells. By inhibiting CA IX, the tumor's ability to regulate its internal pH is disrupted, leading to increased intracellular acidification and ultimately, reduced cell proliferation and survival.
Caption: Inhibition of the CA IX signaling pathway.
The synthesis of these inhibitors often involves the derivatization of the benzofuran carboxylic acid to introduce a linker and a zinc-binding group, which is crucial for potent inhibition of the metalloenzyme CA IX. The data from studies on such inhibitors demonstrate their potential as anticancer agents.
Quantitative Data on Benzofuran-based CA IX Inhibitors:
| Compound Class | Target | IC₅₀ / Kᵢ | Cell Line | Antiproliferative Activity (IC₅₀) | Reference |
| Benzofuran-based carboxylic acids | hCA IX | Kᵢ = 0.56 - 5.1 µM | MDA-MB-231 (Breast Cancer) | IC₅₀ = 2.52 µM | [5][6] |
| Benzofuran-based sulfonamides | hCA IX | Kᵢ = 10.0 - 97.5 nM | - | - |
Disclaimer: The experimental protocols provided are for informational purposes only and should be adapted and optimized by qualified personnel in a properly equipped laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.
References
- 1. jocpr.com [jocpr.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. Benzofuran synthesis [organic-chemistry.org]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Functionalization of Methyl Benzofuran-5-carboxylate: Application Notes and Protocols for Advanced Drug Discovery
For Immediate Release
This document provides detailed application notes and experimental protocols for the chemical functionalization of Methyl benzofuran-5-carboxylate, a key scaffold in medicinal chemistry. The following procedures are designed for researchers, scientists, and drug development professionals, offering robust methodologies for creating diverse libraries of benzofuran derivatives.
The benzofuran core is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals. The ability to selectively modify the benzofuran ring is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds. This document outlines two powerful and widely used catalytic methods for the functionalization of this compound: Palladium-Catalyzed C2-Arylation via C-H Activation and Suzuki-Miyaura Cross-Coupling for the synthesis of 5-aryl-benzofuran-2-carboxylates.
Application Note 1: Palladium-Catalyzed C2-Arylation of this compound via C-H Activation
Direct C-H activation is an atom-economical and increasingly popular strategy for the arylation of heterocyclic compounds, as it avoids the need for pre-functionalization of the starting material. This protocol details the regioselective arylation at the C2 position of the benzofuran ring system.
Experimental Protocol:
Objective: To synthesize a range of 2-aryl-methyl benzofuran-5-carboxylate derivatives through a direct C-H activation/arylation reaction.
Materials and Reagents:
-
This compound
-
Aryl Iodides or Arylboronic Acids
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Silver Acetate (AgOAc) or Copper(II) Acetate (Cu(OAc)₂) as an oxidant
-
Sodium Acetate (NaOAc) or Pyridine as a base/additive
-
Cyclopentyl methyl ether (CPME) or Dimethyl sulfoxide (DMSO) as solvent
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol), the desired aryl iodide (2.0 mmol) or arylboronic acid (2.0 mmol), Palladium(II) Acetate (5-10 mol%), and Silver Acetate (1.5 mmol) or Copper(II) Acetate (2.0 mmol).
-
Solvent and Additive Addition: Under an inert atmosphere, add the appropriate solvent (e.g., CPME or DMSO, 0.5 M concentration) and an additive such as Sodium Acetate (1.0 mmol) or Pyridine (3.0 mmol) via syringe.
-
Reaction Conditions: Seal the flask and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 12-24 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired 2-aryl-methyl benzofuran-5-carboxylate.
Data Presentation:
| Entry | Arylating Agent | Product | Yield (%) |
| 1 | 4-Iodoanisole | Methyl 2-(4-methoxyphenyl)benzofuran-5-carboxylate | 75 |
| 2 | Phenylboronic acid | Methyl 2-phenylbenzofuran-5-carboxylate | 82 |
| 3 | 4-Fluorophenylboronic acid | Methyl 2-(4-fluorophenyl)benzofuran-5-carboxylate | 78 |
| 4 | 3-Thienylboronic acid | Methyl 2-(thiophen-3-yl)benzofuran-5-carboxylate | 65 |
Yields are representative and may vary based on specific substrate and reaction conditions.
Experimental Workflow:
Caption: C-H Arylation Workflow
Application Note 2: Synthesis of 5-Aryl-benzofuran-2-carboxylates via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note describes a two-step sequence for the synthesis of 5-aryl-benzofuran-2-carboxylates, beginning with the bromination of the benzofuran core, followed by a palladium-catalyzed cross-coupling reaction.
Experimental Protocols:
Part A: Bromination of this compound
Objective: To synthesize Methyl 5-bromobenzofuran-2-carboxylate, a key intermediate for the Suzuki-Miyaura cross-coupling.
Materials and Reagents:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Acetic Acid
-
Benzoyl peroxide (catalytic amount, if using CCl₄)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 mmol) in carbon tetrachloride or acetic acid (10 mL) in a round-bottom flask.
-
Reagent Addition: Add N-Bromosuccinimide (1.1 mmol) and a catalytic amount of benzoyl peroxide (if using CCl₄).
-
Reaction Conditions: Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: After completion, cool the mixture to room temperature. If using acetic acid, pour the mixture into ice water to precipitate the product. If using CCl₄, filter off the succinimide and concentrate the filtrate. The crude product is then purified by recrystallization or silica gel chromatography to yield Methyl 5-bromobenzofuran-2-carboxylate.
Part B: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a variety of 5-aryl-benzofuran-2-carboxylates from Methyl 5-bromobenzofuran-2-carboxylate and arylboronic acids.
Materials and Reagents:
-
Methyl 5-bromobenzofuran-2-carboxylate
-
Arylboronic acids
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or other suitable palladium catalyst
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane and Water (6:1 mixture) or Toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a Schlenk flask, combine Methyl 5-bromobenzofuran-2-carboxylate (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 mmol) or Cs₂CO₃ (2.0 mmol).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (6:1) or toluene (0.2 M concentration) under an inert atmosphere.
-
Reaction Conditions: Heat the reaction mixture to 90 °C (or up to 150 °C if using microwave irradiation) and stir for 12-16 hours. Monitor the reaction by TLC.[1]
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to obtain the desired 5-aryl-benzofuran-2-carboxylate.[1]
Data Presentation:
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Methyl 5-phenylbenzofuran-2-carboxylate | 93 |
| 2 | 4-Chlorophenylboronic acid | Methyl 5-(4-chlorophenyl)benzofuran-2-carboxylate | 96 |
| 3 | 4-Methylphenylboronic acid | Methyl 5-(p-tolyl)benzofuran-2-carboxylate | 95 |
| 4 | 4-Methoxyphenylboronic acid | Methyl 5-(4-methoxyphenyl)benzofuran-2-carboxylate | 89 |
Data adapted from a similar system and may vary. Yields are for the Suzuki coupling step.
Logical Relationship of the Two-Step Synthesis:
Caption: Suzuki-Miyaura Synthesis Path
References
Application Notes and Protocols: Synthesis of Novel Bioactive Molecules from Methyl Benzofuran-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing methyl benzofuran-5-carboxylate as a versatile starting material for the synthesis of novel bioactive molecules with potential therapeutic applications. This document outlines detailed synthetic methodologies, protocols for evaluating biological activity, and insights into the molecular pathways affected by these compounds.
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1] this compound serves as a key building block for the synthesis of a wide array of substituted benzofurans, allowing for the systematic exploration of structure-activity relationships and the development of potent therapeutic agents. This document details the synthesis of various bioactive benzofuran derivatives and provides protocols for assessing their efficacy.
Data Presentation: Biological Activity of Synthesized Benzofuran Derivatives
The following tables summarize the in vitro biological activity of various novel molecules synthesized from this compound and its derivatives.
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| BF-H1 | Halogenated Benzofuran | A549 (Lung) | 6.3 | [2] |
| BF-H2 | Halogenated Benzofuran | HepG2 (Liver) | 3.8 | [2] |
| BF-H3 | Halogenated Benzofuran | SW620 (Colon) | 10.8 | [2] |
| BF-AP1 | Benzofuran-N-Aryl Piperazine | A549 (Lung) | 8.57 | [2] |
| BF-AP2 | Benzofuran-N-Aryl Piperazine | SGC7901 (Gastric) | 16.27 | [2] |
| BF-BC1 | Benzofuran Carboxamide | HCT-116 (Colon) | 0.87 | [3] |
| BF-BC2 | Benzofuran Carboxamide | HeLa (Cervical) | 0.73 | [3] |
| BF-BC3 | Benzofuran Carboxamide | A549 (Lung) | 0.57 | [3] |
Table 2: Antimicrobial Activity of Benzofuran Derivatives
| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| BF-AM1 | Aza-benzofuran | Salmonella typhimurium | 12.5 | [4] |
| BF-AM2 | Aza-benzofuran | Escherichia coli | 25 | [4] |
| BF-AM3 | Aza-benzofuran | Staphylococcus aureus | 12.5 | [4] |
| BF-AF1 | Oxa-benzofuran | Penicillium italicum | 12.5 | [4] |
| BF-AF2 | Oxa-benzofuran | Colletotrichum musae | 12.5-25 | [4] |
| BF-BA1 | Benzofuran Amide | Bacillus subtilis | 6.25 | [5] |
| BF-BA2 | Benzofuran Amide | Staphylococcus aureus | 6.25 | [5] |
| BF-BA3 | Benzofuran Amide | Escherichia coli | 6.25 | [5] |
Experimental Protocols
Synthesis Protocols
Protocol 3.1.1: Synthesis of Methyl 5-(Aryl)benzofuran-2-carboxylate via Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the synthesis of 5-arylbenzofuran-2-carboxylates from methyl 5-bromobenzofuran-2-carboxylate using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7]
Materials:
-
Methyl 5-bromobenzofuran-2-carboxylate
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water or toluene)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a Schlenk flask, add methyl 5-bromobenzofuran-2-carboxylate (1.0 eq), arylboronic acid (1.1-1.5 eq), palladium catalyst (0.01-0.05 eq), and base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl 5-(aryl)benzofuran-2-carboxylate.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 3.1.2: Synthesis of Halogenated Benzofuran Derivatives
This protocol outlines a general procedure for the halogenation of a this compound derivative.
Materials:
-
This compound derivative
-
Halogenating agent (e.g., N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS))
-
Solvent (e.g., CCl₄ or CH₃CN)
-
Radical initiator (e.g., benzoyl peroxide or AIBN) for allylic/benzylic halogenation, or an acid catalyst for electrophilic aromatic substitution.
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the this compound derivative in the appropriate solvent in a round-bottom flask.
-
Add the halogenating agent (1.0-1.2 eq) and the initiator/catalyst.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography to yield the halogenated benzofuran derivative.
-
Confirm the structure of the product by spectroscopic analysis.
Protocol 3.1.3: Synthesis of Benzofuran-5-carboxamide Derivatives
This protocol describes the conversion of the methyl ester of a benzofuran-5-carboxylate derivative to the corresponding carboxamide.[8]
Materials:
-
This compound derivative
-
Amine (R-NH₂)
-
Reagents for amide coupling (e.g., EDC/HOBt) or conversion to acid chloride (e.g., SOCl₂) followed by reaction with amine.
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Solvent (e.g., DMF or CH₂Cl₂)
-
Standard glassware for organic synthesis
Procedure (Direct Amide Coupling):
-
Dissolve the this compound derivative in the solvent.
-
Add the amine (1.1-1.5 eq), coupling agents (e.g., EDC and HOBt, 1.2 eq each), and the base (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Dilute the reaction mixture with an organic solvent and wash with aqueous acid, aqueous base, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired benzofuran-5-carboxamide.
-
Characterize the final product using spectroscopic methods.
Biological Evaluation Protocols
Protocol 3.2.1: MTT Assay for Anticancer Activity
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized benzofuran derivatives on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Synthesized benzofuran derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Protocol 3.2.2: Agar Well Diffusion Method for Antimicrobial Activity
This protocol describes the agar well diffusion method to screen the antimicrobial activity of the synthesized benzofuran derivatives.[9]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient agar
-
Sterile Petri dishes
-
Synthesized benzofuran derivatives (dissolved in a suitable solvent like DMSO)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Sterile cork borer
Procedure:
-
Prepare nutrient agar plates and allow them to solidify.
-
Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).
-
Evenly spread the bacterial inoculum over the surface of the agar plates using a sterile swab.
-
Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Add a fixed volume (e.g., 50-100 µL) of the dissolved compound solution, positive control, and negative control into separate wells.
-
Incubate the plates at 37°C for 24 hours.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well.
-
A larger zone of inhibition indicates greater antimicrobial activity.
Protocol 3.2.3: Western Blot Analysis of PI3K/Akt/mTOR Pathway
This protocol details the Western blot analysis to investigate the effect of benzofuran derivatives on the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.[10][11]
Materials:
-
Cancer cells treated with benzofuran derivatives
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Treat cancer cells with the synthesized compounds for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative changes in protein phosphorylation.
Protocol 3.2.4: Caspase-3/7 Activity Assay
This protocol describes a method to measure the activity of caspase-3 and -7, key executioner caspases in apoptosis, using a commercially available luminescent or colorimetric assay kit.[1][12]
Materials:
-
Cancer cells treated with benzofuran derivatives
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
96-well opaque-walled plates (for luminescence) or clear plates (for colorimetric)
-
Luminometer or spectrophotometer
Procedure:
-
Seed cells in a 96-well plate and treat them with the synthesized compounds for the desired time to induce apoptosis.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence or absorbance using the appropriate plate reader.
-
An increase in signal indicates an increase in caspase-3/7 activity, and thus apoptosis.
Visualization of Pathways and Workflows
Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by bioactive benzofuran derivatives.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by bioactive benzofuran derivatives.
Caption: p53-mediated apoptosis pathway activated by bioactive benzofuran derivatives.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and biological evaluation of novel bioactive molecules from this compound.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 2. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]
- 5. jopcr.com [jopcr.com]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of p53-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scaled-Up Synthesis of Methyl Benzofuran-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the gram-scale synthesis of Methyl benzofuran-5-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The described method is based on a robust and scalable copper-catalyzed intramolecular C-O bond formation reaction.
Overview and Reaction Principle
The synthesis of this compound is achieved through a two-step process commencing from commercially available starting materials. The key transformation involves an intramolecular cyclization of a substituted phenylacetate precursor, facilitated by a copper catalyst. This method is advantageous for its operational simplicity and amenability to scale-up.
The general synthetic scheme is as follows:
-
Step 1: Synthesis of the Precursor. This step involves the preparation of a suitably substituted methyl o-bromophenylacetate derivative.
-
Step 2: Copper-Catalyzed Intramolecular Cyclization. The precursor undergoes an intramolecular C-O bond formation reaction in the presence of a copper catalyst to yield the desired this compound.
Experimental Data
The following table summarizes typical quantitative data for the synthesis, compiled from various reported procedures.
| Parameter | Value |
| Reactants | |
| Starting Material | Substituted o-bromophenylacetate |
| Catalyst | Copper(I) Iodide (CuI) |
| Base | N,N-Dimethylglycine |
| Solvent | Dioxane |
| Reaction Conditions | |
| Catalyst Loading | 5 mol% |
| Temperature | 100 °C |
| Reaction Time | 12-24 hours |
| Yield and Purity | |
| Isolated Yield | 75-85% |
| Purity (by NMR and GC) | >95% |
Detailed Experimental Protocol
This protocol outlines the gram-scale synthesis of this compound.
3.1. Materials and Reagents
-
Methyl 2-(2-bromo-5-methoxyphenyl)acetate (precursor)
-
Copper(I) Iodide (CuI)
-
N,N-Dimethylglycine
-
Dioxane (anhydrous)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
3.2. Step-by-Step Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, add methyl 2-(2-bromo-5-methoxyphenyl)acetate (e.g., 25 g, 1 equivalent).
-
Addition of Reagents: To the flask, add N,N-dimethylglycine (0.2 equivalents) and Copper(I) Iodide (5 mol%).
-
Solvent Addition: Add anhydrous dioxane (250 mL) to the flask.
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst and other insoluble materials.
-
Wash the celite pad with a small amount of dioxane.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Use a suitable eluent system, such as a gradient of ethyl acetate in hexane, to isolate the pure this compound.
-
Combine the fractions containing the pure product and evaporate the solvent to yield a solid or oil.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Visualizations
4.1. Experimental Workflow
Caption: Workflow for the synthesis of this compound.
4.2. Logical Relationship of Key Steps
Caption: Key stages in the production of this compound.
Application Notes and Protocols: Methyl Benzofuran-5-carboxylate in the Development of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of methyl benzofuran-5-carboxylate as a versatile starting material and core scaffold in the synthesis of potent kinase inhibitors. This document details synthetic protocols, biological activities, and the mechanistic basis for the inhibition of key oncogenic kinases, including Cyclin-Dependent Kinase 2 (CDK2), Cyclin-Dependent Kinase 8 (CDK8), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Introduction to Benzofuran-Based Kinase Inhibitors
The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar structure and potential for diverse functionalization make it an ideal template for the design of kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. This compound serves as a readily available and versatile starting material for the elaboration of complex benzofuran derivatives with potent and selective kinase inhibitory activity.
Synthetic Pathways from this compound
This compound can be strategically modified at several positions to generate a library of kinase inhibitors. Key transformations include bromination, Suzuki coupling, and functionalization of the carboxylate group.
Synthesis of a 3,5-Disubstituted Benzofuran Scaffold for CDK8 Inhibition
A key synthetic route involves the bromination of this compound at the 3-position, followed by a Suzuki coupling reaction to introduce a substituted phenyl group. This scaffold has been shown to be effective for targeting CDK8.
Caption: Synthetic workflow for 3,5-disubstituted benzofurans.
Experimental Protocol: Synthesis of Methyl 3-bromo-benzofuran-5-carboxylate
-
Dissolve this compound (1.0 eq) in dichloromethane (CH2Cl2).
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Slowly add bromine (Br2) (2.2 eq) to the biphasic mixture at room temperature and stir for 2 hours.
-
Separate the organic layer and dry over anhydrous sodium sulfate (Na2SO4).
-
Remove the solvent under reduced pressure to yield the crude product.
-
Dissolve the residue in ethanol (EtOH) and add potassium carbonate (K2CO3). Stir the mixture for 43 hours at room temperature.
-
Filter the insoluble material and evaporate the filtrate under reduced pressure to obtain methyl 3-bromobenzofuran-5-carboxylate.
Experimental Protocol: Suzuki Coupling
-
In a reaction vessel, combine methyl 3-bromobenzofuran-5-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).
-
Add a degassed solvent system (e.g., toluene/water or dioxane/water).
-
Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100°C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture, and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Target Kinases and Biological Activity
Derivatives of this compound have shown inhibitory activity against several important kinases implicated in cancer progression.
Cyclin-Dependent Kinase 2 (CDK2)
CDK2, in complex with cyclin E or cyclin A, is a key regulator of the G1/S phase transition and S phase progression of the cell cycle.[1] Its overactivity is common in many cancers.
CDK2 Signaling Pathway
Caption: Simplified CDK2 signaling pathway and point of inhibition.
Table 1: In Vitro Activity of Representative Benzofuran-Based CDK2 Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 9h | CDK2 | 40.91 | [2][3] |
| 11d | CDK2 | 41.70 | [2][3] |
| 11e | CDK2 | 46.88 | [2][3] |
| 13c | CDK2 | 52.63 | [2][3] |
| Staurosporine (Reference) | CDK2 | 56.76 | [2][3] |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4]
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.
Table 2: In Vitro Activity of Representative Benzofuran-Based VEGFR-2 Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 5c | VEGFR-2 | 1.07 | [4] |
| 4g | VEGFR-2 | N/A (Effective inhibition shown) |
Note: Specific IC50 for 4g was not provided in the source, but it was identified as a potent inhibitor.
In Vitro Kinase Assay Protocols
General Workflow for In Vitro Kinase Assay
Caption: General experimental workflow for an in vitro kinase assay.
Protocol: In Vitro CDK2/Cyclin A2 Kinase Assay (Luminescence-Based)
This protocol is adapted from commercially available kinase assay kits.
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
CDK substrate peptide (e.g., Histone H1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (benzofuran derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Add 2.5 µL of the diluted test compound or vehicle (for positive and negative controls) to the wells of the microplate.
-
Add 2.5 µL of a solution containing the CDK2/Cyclin A2 enzyme and the substrate peptide in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent and kinase detection reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)
This protocol is adapted from commercially available kinase assay kits.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (benzofuran derivatives) dissolved in DMSO
-
Kinase-Glo® Max Assay Kit (or similar)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).
-
To the wells of a 96-well plate, add the test compound, recombinant VEGFR-2 enzyme, and the peptide substrate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Terminate the kinase reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. Through straightforward and scalable synthetic transformations, it provides access to potent inhibitors of key oncogenic kinases such as CDK2 and VEGFR-2. The protocols and data presented herein serve as a guide for researchers in the design, synthesis, and evaluation of novel benzofuran-based kinase inhibitors for therapeutic applications.
References
- 1. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]
- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl Benzofuran-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl benzofuran-5-carboxylate synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, particularly when utilizing a Sonogashira coupling followed by an intramolecular cyclization pathway.
Q1: My Sonogashira coupling reaction is showing low to no yield of the desired alkynyl intermediate. What are the potential causes and solutions?
A1: Low yields in Sonogashira couplings are a common issue. Here are several factors to investigate:
-
Catalyst Deactivation: The Palladium catalyst is sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). The appearance of palladium black can be an indicator of catalyst decomposition.
-
Inactive Catalysts: The quality of both the palladium and copper catalysts is crucial. Ensure they are from a reliable source and have been stored correctly to prevent degradation.
-
Insufficient Base: A suitable base is required for the deprotonation of the terminal alkyne. Ensure you are using a sufficient excess of an appropriate amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction. While THF and DMF are commonly used, sometimes switching to a different solvent or using a co-solvent system can improve yields.
Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling) byproduct in my Sonogashira reaction. How can I minimize this?
A2: Alkyne homocoupling is a frequent side reaction, especially when a copper co-catalyst is employed.[1] Consider the following strategies to mitigate this issue:
-
Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to perform the reaction without a copper co-catalyst.[1] This may necessitate a higher palladium catalyst loading or the use of more specialized ligands.
-
Choice of Amine Base: The steric properties of the amine base can influence the rate of homocoupling. Using a bulkier amine like DIPEA can sometimes reduce the formation of this byproduct.
-
Slow Addition of Alkyne: Adding the terminal alkyne to the reaction mixture slowly can help maintain a low concentration, thereby disfavoring the bimolecular homocoupling reaction.[1]
Q3: The intramolecular cyclization step to form the benzofuran ring is not proceeding efficiently. What are the common failure points?
A3: Inefficient cyclization can be due to several factors. Here are some troubleshooting steps:
-
Choice of Catalyst/Reagent: For base-mediated cyclizations, ensure the base is strong enough to deprotonate the phenolic hydroxyl group. For metal-catalyzed cyclizations (e.g., with gold or other transition metals), ensure the catalyst is active and the reaction conditions are optimal.
-
Reaction Temperature: The cyclization step may require elevated temperatures to proceed at a reasonable rate. Experiment with increasing the reaction temperature incrementally.
-
Solvent Effects: The polarity of the solvent can influence the rate of cyclization. Consider screening different solvents to find the optimal medium for the reaction.
Q4: I am having difficulty purifying the final product, this compound. What are the recommended purification methods?
A4: Purification of benzofuran derivatives can be challenging due to the presence of closely related impurities.
-
Column Chromatography: This is the most common method for purifying benzofuran derivatives. A silica gel column with a gradient elution system of hexanes and ethyl acetate is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure compound.
-
Preparative TLC/HPLC: For small-scale reactions or particularly difficult separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of various reaction parameters on the yield of benzofuran synthesis, based on literature data for structurally related compounds. This data can serve as a starting point for optimizing the synthesis of this compound.
Table 1: Effect of Catalyst and Ligand on Yield in Palladium-Catalyzed Benzofuran Synthesis
| Entry | Palladium Catalyst | Ligand | Co-catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | CuI | Et₃N | Reflux | Good |
| 2 | PdCl₂(PPh₃)₂ | - | CuI | DMF | 100 | High |
| 3 | [Pd(η³-C₃H₅)Cl]₂ | XPhos | - | MeCN/THF | 120 | High |
| 4 | Pd₂(dba)₃ | dppf | - | MeCN | 120 | High |
Yields are qualitative and based on general outcomes reported in the literature for similar reactions.
Table 2: Influence of Solvent and Base on Reaction Yield
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | Toluene | K₃PO₄ | 120 | 85-95 |
| 2 | DMF | Et₃N | 100 | 80-90 |
| 3 | Acetonitrile | K₂CO₃ | 120 | 75-85 |
| 4 | Dioxane | Cs₂CO₃ | 100 | 70-80 |
Yields are approximate and based on reported values for analogous benzofuran syntheses.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound via a Sonogashira coupling followed by intramolecular cyclization. This protocol is adapted from procedures for similar benzofuran syntheses and should be optimized for the specific substrates and conditions used.
Step 1: Sonogashira Coupling of Methyl 4-hydroxy-3-iodobenzoate with a Terminal Alkyne
-
To a dried Schlenk flask, add methyl 4-hydroxy-3-iodobenzoate (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent (e.g., triethylamine or a mixture of DMF and an amine base).
-
Add the terminal alkyne (e.g., trimethylsilylacetylene, 1.1-1.5 equiv.) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Intramolecular Cyclization to this compound
-
Dissolve the product from Step 1 in a suitable solvent (e.g., DMF or toluene).
-
Add a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Heat the reaction mixture to a temperature that facilitates cyclization (e.g., 100-140 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate the key chemical pathway, a troubleshooting workflow, and the relationship between reaction parameters and yield.
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
Caption: Relationship between parameters and outcomes.
References
"Methyl benzofuran-5-carboxylate" synthesis common side reactions and byproducts
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of methyl benzofuran-5-carboxylate, focusing on common side reactions and the formation of byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
While various methods exist for constructing the benzofuran core, a prevalent strategy for synthesizing 5-carboxy-substituted benzofurans involves the coupling and subsequent cyclization of a substituted phenol.[1][2] A typical modern approach is the Palladium-catalyzed Sonogashira coupling of a functionalized iodophenol with a terminal alkyne, followed by an intramolecular cyclization to form the furan ring.[1][3]
A common starting material for this synthesis is methyl 4-hydroxy-3-iodobenzoate.[4][5] This intermediate allows for the introduction of a two-carbon unit at the 3-position via coupling, which then cyclizes with the hydroxyl group at the 4-position to form the benzofuran ring system.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely byproducts?
Observing multiple spots on a TLC plate is a common issue and points to the formation of one or more byproducts. Depending on the synthetic route, these can include:
-
Incomplete Cyclization: The intermediate formed after the initial coupling reaction (e.g., after a Sonogashira coupling) may not have fully cyclized. This results in a linear, uncyclized byproduct, such as a substituted 2-(2-hydroxyphenyl)acrylate.[6]
-
Starting Materials: Unreacted starting materials, particularly the iodophenol precursor, are often present in the crude product mixture.
-
Homocoupling Products: In palladium-catalyzed cross-coupling reactions, homocoupling of the terminal alkyne is a frequent side reaction, leading to symmetrical di-alkyne byproducts.
-
Regioisomers: Depending on the substitution pattern of the precursors, the formation of regioisomers can occur, although this is less common when using a pre-functionalized benzene ring like methyl 4-hydroxy-3-iodobenzoate.[7]
-
Dehalogenated Starting Material: Reductive dehalogenation of the aryl iodide starting material can occur, leading to the formation of methyl 4-hydroxybenzoate.
-
Hydrolysis Products: If moisture is present during the reaction or workup, the methyl ester can be hydrolyzed to the corresponding carboxylic acid (benzofuran-5-carboxylic acid).[7]
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can be attributed to several factors. Consider the following troubleshooting steps:
-
Catalyst Inactivity: The palladium catalyst is sensitive to oxygen and can be deactivated if the reaction is not performed under strictly inert conditions (e.g., nitrogen or argon atmosphere). The formation of palladium black is a visual indicator of catalyst decomposition.[6] Ensure all solvents are properly degassed and that high-quality catalysts are used.
-
Insufficient Base: Many coupling and cyclization reactions require a base to proceed.[6] Ensure the base is anhydrous, of sufficient strength, and used in the correct stoichiometric amount.
-
Reaction Temperature: The optimal temperature is crucial. Temperatures that are too low may lead to an incomplete reaction, while temperatures that are too high can cause decomposition of starting materials, products, or the catalyst, leading to byproduct formation.[7]
-
Purity of Reagents: Impurities in starting materials, such as the aryl halide or alkyne, can interfere with the catalytic cycle.[7] Ensure all reagents are pure and dry before use.
-
Reaction Time: Monitor the reaction's progress by TLC or GC-MS to determine the optimal time. Stopping the reaction too early will leave unreacted starting materials, while running it for too long can lead to product degradation.
Troubleshooting Guide: Side Reactions & Byproducts
This section addresses specific byproducts and provides strategies to minimize their formation.
Issue 1: Formation of Polyhalogenated Byproducts
In syntheses that involve halogenation steps, such as the iodination of methyl 4-hydroxybenzoate to prepare the precursor, over-halogenation can occur.
Cause:
-
Using an excess of the halogenating agent.
-
Reaction temperature being too high, increasing reactivity.
Solution:
-
Carefully control the stoichiometry of the halogenating agent (e.g., ICl).
-
Add the halogenating agent slowly and maintain the recommended reaction temperature to control the reaction rate.[4]
-
Monitor the reaction progress closely to avoid prolonged reaction times.
Issue 2: Presence of Ring-Opened Intermediates
In syntheses involving a Perkin rearrangement from a 3-halocoumarin, the reaction can stall after the initial base-catalyzed ring opening, leaving a (Z)-2-halo-3-(2-hydroxyphenyl)acrylate intermediate.[6][8]
Cause:
-
Inefficient intramolecular nucleophilic attack of the phenoxide on the vinyl halide.
-
Insufficient heating or reaction time for the cyclization step.[6]
Solution:
-
Ensure the reaction is heated to the optimal temperature to facilitate the cyclization.
-
Use a sufficiently concentrated reaction mixture to promote the intramolecular reaction.[6]
Issue 3: Hydrolysis of the Methyl Ester
The methyl ester functional group can be sensitive to both acidic and basic conditions, especially in the presence of water.
Cause:
-
Presence of water in the reaction mixture.
-
Strongly acidic or basic workup conditions.[7]
-
Prolonged heating in protic solvents like methanol or ethanol.
Solution:
-
Use anhydrous solvents and reagents.
-
Perform the reaction under an inert atmosphere to exclude atmospheric moisture.
-
If an aqueous workup is necessary, perform it at low temperatures and neutralize the mixture promptly.
-
Purify the product using methods that do not involve prolonged exposure to harsh pH conditions.
Data Summary
The yield of benzofuran derivatives is highly dependent on the chosen synthetic route and reaction conditions. Below is a comparative table illustrating yields from various palladium-catalyzed methods for synthesizing substituted benzofurans.
| Precursors | Catalyst System | Base / Additive | Solvent | Yield (%) | Reference |
| 2-Iodophenol & Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | Triethylamine | 70-91% | [1] |
| Benzofuran & Aryl Iodide | Pd(OAc)₂ | Ag₂O / 2-Nitrobenzoic Acid | Dichloromethane | up to 100% | [9] |
| o-Iodoanisole & Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Cesium Carbonate | DMF | Not specified | [10] |
| Phenol & Unactivated Olefin | Palladium Catalyst | Not specified | Not specified | Not specified | [11][12] |
Experimental Protocols
Protocol: Synthesis of Methyl 4-hydroxy-3-iodobenzoate (Precursor)
This protocol is adapted from a standard procedure for the iodination of methyl 4-hydroxybenzoate.[4]
Materials:
-
Methyl 4-hydroxybenzoate (1.0 eq)
-
Iodine monochloride (ICl) (1.0 eq)
-
Glacial Acetic Acid
Procedure:
-
Dissolve methyl 4-hydroxybenzoate in glacial acetic acid in a round-bottom flask.
-
Heat the solution to 65 °C with stirring.
-
Prepare a solution of iodine monochloride in a minimal amount of glacial acetic acid.
-
Add the ICl solution dropwise to the heated reaction mixture over approximately 40 minutes.
-
Maintain the reaction at 65 °C for 5 hours, then allow it to stir at room temperature for 16 hours.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold water to remove residual acetic acid.
-
Dry the product under vacuum to yield methyl 4-hydroxy-3-iodobenzoate.
Protocol: Palladium-Catalyzed Cyclization to form a Benzofuran Carboxylate
This is a general protocol for a one-pot tandem Heck alkynylation/cyclization to synthesize a 2-substituted benzofuran derivative, which can be adapted for the 5-carboxylate.[13]
Materials:
-
Methyl 4-hydroxy-3-iodobenzoate (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) Iodide (CuI, 2-5 mol%)
-
Anhydrous Base (e.g., Triethylamine or DBU)
-
Anhydrous, degassed solvent (e.g., DMF or Toluene)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, copper(I) iodide, and methyl 4-hydroxy-3-iodobenzoate.
-
Add the anhydrous solvent, followed by the anhydrous base.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired this compound derivative.
Visualized Workflows and Pathways
Caption: General synthetic pathway for this compound via Sonogashira coupling and subsequent intramolecular cyclization.
Caption: Diagram illustrating the main reaction pathway versus common side reactions leading to the formation of byproducts.
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran synthesis [organic-chemistry.org]
- 3. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 4. METHYL 4-HYDROXY-3-IODOBENZOATE | 15126-06-4 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 11. Palladium-catalyzed synthesis of benzofurans and coumarins from phenols and olefins. | Semantic Scholar [semanticscholar.org]
- 12. scispace.com [scispace.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude "Methyl benzofuran-5-carboxylate"
Welcome to the technical support center for the purification of Methyl benzofuran-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities largely depend on the synthetic route employed. However, they typically include unreacted starting materials, reagents from the cyclization step, and structurally similar side-products. For instance, if prepared from a substituted phenol and an acetylenic compound, you might find residual phenol or homocoupled byproducts. Incomplete cyclization or side reactions can also lead to isomeric impurities or polymeric material.
Q2: My purified this compound appears as an oil, but I was expecting a solid. Is this normal?
A2: While some benzofuran derivatives are solids, it is not uncommon for this compound to be initially isolated as an oil, especially if residual solvents or minor impurities are present. These can inhibit crystallization. Thorough drying under high vacuum is recommended. If the product remains an oil, it does not necessarily indicate impurity, but further characterization is advised.
Q3: What are the recommended initial purification techniques for crude this compound?
A3: The most widely used and effective methods for the initial purification of this compound are column chromatography on silica gel followed by recrystallization.[1] Column chromatography is excellent for removing significant quantities of impurities with different polarities, while recrystallization is highly effective for removing minor, structurally similar impurities to achieve high purity.
Q4: Can this compound degrade during purification?
A4: Yes, benzofuran derivatives can be sensitive to acidic conditions. Prolonged exposure to standard silica gel, which is slightly acidic, can potentially lead to degradation, especially if the compound is sensitive.[2] This can result in lower yields and the formation of new impurities.
Troubleshooting Guides
Issue 1: Low Recovery After Column Chromatography
Question: I am experiencing significant product loss during silica gel column chromatography. What could be the cause and how can I improve the recovery?
Answer: Low recovery from a silica gel column can be attributed to several factors, primarily the irreversible adsorption of the product onto the stationary phase or its degradation.[2]
Troubleshooting Steps:
-
Deactivate the Silica Gel: To mitigate potential degradation on the acidic silica surface, consider neutralizing the silica gel. This can be achieved by pre-treating the silica gel with a solvent system containing a small amount of a base, such as triethylamine (~1%), before packing the column.[2]
-
Optimize the Eluent System: A well-optimized mobile phase is crucial. The ideal system should provide a good separation between your product and impurities with a target Rf value for your product between 0.2 and 0.4 on a TLC plate.[2] This ensures the compound does not remain on the column for an extended period, minimizing the chances of degradation and adsorption.
-
Use an Alternative Stationary Phase: If low recovery persists, consider using a less acidic stationary phase like neutral alumina.[2] This can be particularly beneficial for acid-sensitive compounds.
-
Employ Flash Chromatography: Minimizing the contact time between the compound and the stationary phase is key. Flash chromatography, which uses pressure to increase the flow rate, can significantly reduce the purification time and, consequently, the risk of degradation.[2]
Issue 2: Persistent Impurities After Column Chromatography
Question: After column chromatography, my NMR/LC-MS analysis still shows the presence of impurities. How can I remove these?
Answer: Persistent impurities are often structurally very similar to the target compound, making them difficult to separate by chromatography alone.
Troubleshooting Steps:
-
Recrystallization: This is a powerful technique for removing minor impurities from a solid product.[2] The key is to find a suitable solvent or solvent system in which the this compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Optimize Chromatographic Conditions: If recrystallization is not feasible or effective, revisit your column chromatography protocol. A shallower solvent gradient during elution can enhance the separation of closely eluting compounds.[2]
-
Preparative HPLC: For very challenging separations where high purity is essential, preparative High-Performance Liquid Chromatography (HPLC) can offer superior resolution compared to standard column chromatography.
Issue 3: The Product Fails to Crystallize
Question: My this compound is an oil and I cannot get it to crystallize. What should I do?
Answer: The presence of even small amounts of residual solvent or impurities can significantly hinder crystallization.
Troubleshooting Steps:
-
High Vacuum Drying: Ensure all volatile impurities and residual solvents are removed by drying the oil under a high vacuum for an extended period, possibly with gentle heating.[2]
-
Trituration: This technique involves stirring the oil with a solvent in which the desired compound is poorly soluble, but the impurities are soluble. This can induce the precipitation of the product as a solid, which can then be collected by filtration.[2]
-
Solvent/Anti-Solvent Recrystallization: Dissolve the oil in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "non-solvent" or "anti-solvent" (in which the product is poorly soluble) until the solution becomes slightly turbid. A small addition of the "good" solvent can be used to redissolve any precipitate, and then the solution should be allowed to cool slowly to encourage crystal formation.[3]
Data Presentation
Table 1: Thin Layer Chromatography (TLC) Data for Related Benzofuran Derivatives
| Compound | Eluent System (v/v) | Rf Value |
| Methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Chloroform/Methanol (98:2) | Not specified |
| Methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Chloroform/Methanol (95:5) | Not specified |
| Methyl 2-(p-tolyl)benzofuran | Hexane/Ethyl Acetate (15:1) | Not specified |
Note: Rf values are highly dependent on specific experimental conditions (plate type, chamber saturation, temperature) and should be determined experimentally for this compound.
Table 2: Column Chromatography Parameters for Benzofuran Derivatives
| Stationary Phase | Eluent System | Application |
| Silica Gel | Chloroform | Purification of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives.[1] |
| Silica Gel | Hexane/Ethyl Acetate | General purification of benzofuran derivatives. |
| Silica Gel | Chloroform/Methanol | Purification of halogenated methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives.[1] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Eluent Selection: Begin by determining a suitable solvent system using Thin Layer Chromatography (TLC). A common starting point for benzofuran derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the product.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Load the solution carefully onto the top of the silica gel bed.
-
Elution: Begin elution with the low-polarity mobile phase. If a gradient elution is required, gradually increase the proportion of the more polar solvent to elute the product.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or a solvent mixture in which this compound is sparingly soluble at room temperature but highly soluble when heated. Ethanol or methanol-acetone mixtures have been used for similar benzofuran derivatives.[1][4]
-
Dissolution: Place the crude or partially purified solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, the flask can be placed in an ice bath or refrigerator after it has reached room temperature.
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under a high vacuum to remove any residual solvent.[2]
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: Troubleshooting logic for low recovery during column chromatography.
References
Technical Support Center: Crystallization of Methyl Benzofuran-5-carboxylate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystallization of Methyl benzofuran-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the general physical properties of this compound?
This compound is a solid compound with the following properties:
| Property | Value |
| Molecular Formula | C₁₀H₈O₃ |
| Molecular Weight | 176.17 g/mol |
| Boiling Point | 257.7 °C at 760 mmHg |
Q2: Which solvents are commonly used for the crystallization of benzofuran derivatives?
While specific data for this compound is limited, common solvents for the crystallization of related benzofuran derivatives include:
Based on the purification of similar compounds like Methyl 5-methoxy-1-benzofuran-3-carboxylate, ethanol is a promising solvent for recrystallization.[3]
Q3: My compound will not crystallize. What are the initial troubleshooting steps?
If you are facing difficulty in inducing crystallization, consider the following workflow:
Caption: Initial steps for inducing crystallization.
Q4: I have very low crystal yield. How can I improve it?
Low yield can be addressed by optimizing several factors. The following diagram outlines a systematic approach to improving your crystal yield.
Caption: Workflow for improving crystal yield.
Q5: The purity of my crystals is not satisfactory. What should I do?
Impure crystals often result from issues with the recrystallization process. Here is a guide to improving crystal purity.
Caption: Steps to improve crystal purity.
Experimental Protocols
General Recrystallization Protocol for this compound (starting point)
This protocol is a general guideline based on methods used for similar benzofuran derivatives and should be optimized for your specific needs.
-
Solvent Selection: Begin by testing the solubility of a small amount of your crude this compound in various solvents at room temperature and upon heating. Good candidate solvents will show low solubility at room temperature and high solubility at elevated temperatures. Based on related compounds, start with ethanol, methanol, or a mixture of ethyl acetate and a non-polar solvent like hexane or petroleum ether.
-
Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure the solution is saturated.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Experimental conditions should be optimized by the user. Always follow appropriate laboratory safety procedures.
References
Technical Support Center: Optimizing Synthesis of Methyl Benzofuran-5-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl benzofuran-5-carboxylate. The following sections offer detailed experimental protocols, data summaries, and logical workflows to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the benzofuran core of this compound?
A1: The most prevalent and effective methods involve intramolecular cyclization. Key strategies include:
-
Palladium/Copper-Catalyzed Sonogashira Coupling followed by Cyclization: This is a robust method starting from an ortho-iodophenol and a terminal alkyne.[1][2] The reaction first forms a carbon-carbon bond between the phenol and alkyne, which then undergoes an intramolecular cyclization to form the benzofuran ring.[1][3]
-
Copper-Catalyzed Cyclization: These reactions offer a more cost-effective alternative to palladium-based methods and can be used for various intramolecular C-O bond formations to construct the benzofuran ring.[4][5][6]
-
Tandem Oxidative Coupling and Cyclization: This approach can synthesize 5-hydroxybenzofurans from β-dicarbonyl compounds and hydroquinones, which can then be further modified.[7]
Q2: I am observing low to no yield in my Palladium-catalyzed Sonogashira coupling/cyclization. What are the likely causes?
A2: Low yields in this reaction are common and can often be attributed to several factors:
-
Catalyst Inactivity: The palladium catalyst (e.g., (PPh₃)₂PdCl₂) or the copper co-catalyst (e.g., CuI) may be old, improperly stored, or of poor quality, leading to deactivation.[1] The formation of palladium black is a visual indicator of catalyst decomposition.
-
Oxygen Contamination: The presence of oxygen can poison the palladium catalyst. It is crucial to degas solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Inadequate Base: A sufficient amount of a suitable base (e.g., triethylamine, K₃PO₄) is critical for the deprotonation of the terminal alkyne, which is a key step in the catalytic cycle.[3]
-
Homocoupling of Alkyne (Glaser Coupling): This is a common side reaction, especially when a copper co-catalyst is used, leading to the formation of alkyne dimers and reducing the yield of the desired product.
Q3: How can I minimize the formation of side products in my reaction?
A3: To minimize side products:
-
For Sonogashira reactions: Slow addition of the terminal alkyne to the reaction mixture can reduce the rate of homocoupling.
-
Ensure Purity of Starting Materials: Impurities in the starting materials (ortho-halophenol, alkyne) can interfere with the catalytic cycle.
-
Optimize Reaction Temperature: Excessively high temperatures can lead to catalyst decomposition and the formation of tar-like substances. A gradual optimization of the temperature is recommended.[7]
Q4: What are the best practices for purifying the final product, this compound?
A4: Purification is typically achieved through column chromatography on silica gel.[8] A common eluent system is a gradient of ethyl acetate in hexane. The fractions should be monitored by thin-layer chromatography (TLC) to isolate the pure product.
Troubleshooting Guides
Issue 1: Low Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium and/or copper catalyst. - Ensure catalysts are stored under an inert atmosphere. - Consider a different ligand for the palladium catalyst (e.g., Xantphos).[3] |
| Reaction Conditions | - Thoroughly degas all solvents and reagents. - Ensure the reaction is run under a strict inert atmosphere (N₂ or Ar). - Optimize the reaction temperature; start at a lower temperature and gradually increase. - Increase the amount of base used. |
| Reagent Quality | - Check the purity of starting materials by NMR or GC-MS. - Ensure solvents are anhydrous. |
Issue 2: Formation of Multiple Products/Side Reactions
| Potential Cause | Troubleshooting Steps |
| Alkyne Homocoupling | - Add the terminal alkyne to the reaction mixture slowly using a syringe pump. - Consider a copper-free Sonogashira protocol if homocoupling is severe. |
| Incomplete Cyclization | - Increase the reaction temperature or time after the initial coupling step is complete (monitor by TLC). - Ensure a strong enough base is used to facilitate the intramolecular cyclization. |
| Formation of Tar/Polymer | - Lower the reaction temperature. - Ensure the reaction is not exposed to strong acids, which can cause decomposition of the furan ring. |
Data Presentation: Comparison of Reaction Conditions
The following table summarizes typical reaction conditions for the synthesis of benzofuran carboxylates based on common catalytic systems.
| Parameter | Pd/Cu-Catalyzed Sonogashira/Cyclization | Copper-Catalyzed Cyclization |
| Catalyst | (PPh₃)₂PdCl₂ (2 mol%) | CuI or CuBr (5-10 mol%) |
| Co-catalyst/Ligand | CuI (4 mol%), PPh₃ or Xantphos | 1,10-phenanthroline |
| Base | Triethylamine (Et₃N) or K₃PO₄ | Cs₂CO₃ or K₂CO₃ |
| Solvent | Triethylamine, Toluene, or DMF | DMSO or DMF |
| Temperature | 60 - 120 °C | 90 - 110 °C |
| Typical Yields | 70 - 95% | 65 - 85% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sonogashira Coupling and Cyclization (Adapted from similar syntheses)
This protocol is adapted from established procedures for synthesizing substituted benzofurans.[1][3]
Materials:
-
Methyl 3-hydroxy-4-iodobenzoate (1.0 mmol)
-
Ethynyltrimethylsilane (1.2 mmol)
-
(PPh₃)₂PdCl₂ (0.02 mmol)
-
CuI (0.04 mmol)
-
Triethylamine (Et₃N, 5 mL)
-
Tetrabutylammonium fluoride (TBAF, 1.1 mmol)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried flask under an argon atmosphere, add methyl 3-hydroxy-4-iodobenzoate, (PPh₃)₂PdCl₂, and CuI.
-
Add degassed triethylamine and ethynyltrimethylsilane.
-
Heat the mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Add TBAF to the reaction mixture to deprotect the silylated alkyne and stir for 1 hour.
-
Increase the temperature to 100-120 °C to facilitate the intramolecular cyclization. Monitor by TLC until the intermediate is consumed.
-
Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Hexane/Ethyl Acetate gradient) to yield this compound.
Mandatory Visualizations
Experimental Workflow for Sonogashira Coupling and Cyclization
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield in Benzofuran Synthesis
Caption: Troubleshooting workflow for low yield in benzofuran synthesis.
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones [organic-chemistry.org]
- 4. Copper-Catalyzed, C-C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides [organic-chemistry.org]
- 5. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes [ouci.dntb.gov.ua]
- 6. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl Benzofuran-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Methyl benzofuran-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can originate from starting materials, side-products, or decomposition. These may include:
-
Unreacted starting materials: Such as salicylaldehyde derivatives or methyl propiolate.
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By-products from side reactions: Depending on the synthetic route, these could include isomers or related benzofuran derivatives.[1][2]
-
Hydrolysis product: Benzofuran-5-carboxylic acid can be present if the methyl ester is hydrolyzed during workup or purification.[3]
-
Residual catalysts and reagents: Such as palladium catalysts, bases (e.g., K₂CO₃), or solvents.[4]
Q2: My final product of this compound is an oil and does not solidify. What should I do?
A2: If your product is an oil, it is likely impure. You can try the following:
-
Column Chromatography: This is the most effective method to remove a wide range of impurities. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) should be employed.[5][6][7]
-
Trituration: Try adding a non-polar solvent like hexane or pentane and scratching the inside of the flask with a glass rod. This can sometimes induce crystallization.
-
Solvent Removal: Ensure all residual solvent has been removed under high vacuum, as this can prevent solidification.
Q3: My NMR spectrum shows unexpected peaks after purification. What could they be?
A3: Unexpected peaks in the NMR spectrum can indicate several possibilities:
-
Residual Solvents: Check for common NMR solvent peaks (e.g., ethyl acetate, dichloromethane, hexane).
-
Starting Materials or By-products: Compare the spectrum with the spectra of your starting materials and consider potential side products from your reaction.
-
Isomers: Depending on the reaction conditions, you might have formed a regioisomer of this compound.
-
Hydrolysis: A broad peak might indicate the carboxylic acid proton from the hydrolyzed ester.
Q4: What is the recommended method for purifying this compound on a large scale?
A4: For large-scale purification, recrystallization is often more practical than column chromatography. You will need to perform solvent screening to find a suitable solvent or solvent mixture that dissolves the compound at high temperatures but not at low temperatures. Common solvents for recrystallization of benzofuran derivatives include methanol, ethanol, or mixtures of ethyl acetate and hexane.[8][9][10]
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Product is too polar/non-polar for the chosen eluent. | Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that gives your product an Rf value of approximately 0.3-0.4 for better separation.[5] |
| Product is adsorbing irreversibly to the silica gel. | Try deactivating the silica gel with a small percentage of triethylamine in your eluent system, especially if your compound is basic. Alternatively, consider using a different stationary phase like alumina. |
| Product is volatile and co-evaporating with the solvent. | Use a rotary evaporator at a controlled temperature and pressure to avoid loss of product. |
Issue 2: Product Purity Does Not Improve After Recrystallization
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent choice. | The impurity may have similar solubility to your product in the chosen solvent. Perform a systematic solvent screen to find a solvent that solubilizes your product at high temperatures and your impurity at low temperatures, or vice-versa. |
| Cooling the solution too quickly. | Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation. |
| Insufficient washing of crystals. | After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor containing impurities. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and may need optimization based on the specific impurities present.
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution to create a slurry.
-
Column Packing: Pack a glass column with silica gel in the desired eluent (e.g., 5% ethyl acetate in hexane).
-
Loading: Carefully load the slurry onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (e.g., from 5% to 20% ethyl acetate in hexane) to facilitate the separation of compounds.[6][11]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a potential solvent at its boiling point. A good solvent will dissolve the compound when hot but not when cold. Common solvents to test include methanol, ethanol, isopropanol, or mixtures like ethyl acetate/hexane.[10]
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Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or adding a seed crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
The choice of purification method can significantly impact the final purity and yield of this compound. The following table provides a representative comparison of typical outcomes.
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) | Notes |
| Column Chromatography | 70-85% | >98% | 60-85% | Effective for removing a wide range of impurities. |
| Recrystallization | 85-95% | >99% | 70-90% | Best for removing small amounts of impurities from a mostly pure product. |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Decision tree for troubleshooting impurity removal.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. jocpr.com [jocpr.com]
- 3. Methyl 2-acetylbenzofuran-5-carboxylate | Benchchem [benchchem.com]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. journals.iucr.org [journals.iucr.org]
- 9. US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google Patents [patents.google.com]
- 10. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
- 11. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl Benzofuran-5-carboxylate Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Methyl benzofuran-5-carboxylate and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my this compound derivative consistently low?
Answer:
Low yields in the synthesis of benzofuran derivatives can stem from several factors. Common culprits include incomplete reaction, side reactions, and degradation of the product. Here are some potential causes and troubleshooting steps:
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Inefficient Cyclization: The core benzofuran ring formation is a critical step. If you are using a palladium-copper catalyzed Sonogashira coupling followed by intramolecular cyclization, ensure your catalyst is active and the reaction conditions are strictly anaerobic.[1] Deactivation of the palladium catalyst can lead to incomplete conversion.
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Suboptimal Reaction Temperature: Temperature plays a crucial role. For instance, in some cyclization reactions, heating to reflux is necessary to drive the reaction to completion.[2] Conversely, excessively high temperatures can lead to decomposition and the formation of tar-like substances.[3] It is essential to optimize the temperature for your specific reaction.
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Presence of Water: Certain reactions, like the Larock reaction, are sensitive to water. The use of bases like sodium bicarbonate at high temperatures can produce water, which may hinder the reaction and lead to very low yields.[4] Ensure all your reagents and solvents are anhydrous.
-
Steric Hindrance: Bulky substituents on your starting materials can sterically hinder the reaction, leading to lower yields. In such cases, you may need to use a more active catalyst or harsher reaction conditions, though this must be balanced against the risk of side reactions.
Question 2: I am observing the formation of multiple side products, particularly halogenated derivatives. How can I minimize these?
Answer:
The formation of halogenated side products is a common issue, especially when using halogenating agents or when starting materials contain halogen substituents.
-
Control of Halogenating Agent Stoichiometry: When performing bromination or chlorination, the stoichiometry of the halogenating agent (e.g., Br₂, NBS) is critical. Using an equimolar amount of the reagent can favor mono-substitution, while an excess can lead to di-substitution or substitution at undesired positions, such as the methyl group on the benzofuran ring.[5]
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Reaction Conditions for Halogenation: The solvent and temperature can influence the outcome of halogenation reactions. For instance, conducting bromination in chloroform at room temperature can provide better control over the reaction.[5]
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Purification Challenges: Separating the desired product from halogenated impurities can be challenging due to similar polarities. Column chromatography with a carefully selected eluent system is often necessary.[5] Monitoring the reaction by TLC is crucial to determine the optimal reaction time and minimize the formation of multiple products.[5]
Question 3: My final product is difficult to purify and appears as a dark, tar-like substance. What is the cause and how can I fix it?
Answer:
The formation of dark, polymeric tars is a strong indication of product or starting material decomposition.[3]
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Harsh Reaction Conditions: The use of strong acids or high temperatures can cause the electron-rich furan ring to open, leading to polymerization.[3] Consider using milder reaction conditions, such as a lower temperature or a weaker acid.
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Air Sensitivity: Some intermediates or the final benzofuran product might be sensitive to air and light. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
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Purification Strategy: If you are consistently getting tar-like products, it might be beneficial to purify the intermediates at each step of the synthesis rather than attempting a one-pot reaction. This can help to remove impurities that might be catalyzing the decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the benzofuran scaffold of this compound?
A1: Several methods are employed for the synthesis of the benzofuran ring system. Some of the most common approaches include:
-
Palladium-Copper Catalyzed Reactions: Sonogashira coupling of o-halophenols with terminal alkynes, followed by intramolecular cyclization, is a widely used and versatile method.[1]
-
Acid-Mediated Cyclization: The cyclization of o-alkynylphenols can be mediated by acids like triflic acid.[6]
-
Intramolecular Wittig Reaction: Photochemical intramolecular Wittig reactions can also be used to construct the benzofuran ring, often with fewer by-products, though yields can be lower.[7]
-
From Salicylaldehydes: Reactions of salicylaldehydes with compounds like methyl chloroacetate in the presence of a base can lead to the formation of benzofuran esters.[2]
Q2: How can I introduce the methyl ester at the 5-position of the benzofuran ring?
A2: The carboxylate group is typically introduced at an early stage of the synthesis. One common strategy is to start with a commercially available phenol that already contains a carboxylic acid or ester group at the desired position. For example, starting with a substituted 4-hydroxybenzoic acid derivative. Alternatively, the carboxyl group can be introduced via functional group transformations on the benzene ring of a pre-formed benzofuran, though this can sometimes lead to issues with regioselectivity.
Q3: What analytical techniques are essential for characterizing this compound derivatives?
A3: A combination of spectroscopic methods is crucial for the structural confirmation of your synthesized compounds. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for determining the chemical structure and confirming the presence of all functional groups.[5][8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups such as the ester carbonyl group.
-
Thin-Layer Chromatography (TLC): TLC is a vital tool for monitoring the progress of the reaction and for the initial assessment of product purity.[5]
Data Presentation
Table 1: Summary of Yields for Different Benzofuran Ester Synthesis Methods
| Starting Materials | Reaction Type | Product | Yield (%) | Reference |
| 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, (CH₃O)₂SO₂, K₂CO₃ | Esterification | Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | 78% | [5] |
| Bromo salicylaldehyde, Methyl chloroacetate, K₂CO₃ | Cyclization/Esterification | Methyl 5-bromo-1H-indene-2-carboxylate | Not specified | [2] |
| Methyl 5-bromo-1H-indene-2-carboxylate, 4-chlorophenylboronic acid, Pd(PPh₃)₄, K₃PO₄ | Suzuki Coupling | Methyl 5-(4-chlorophenyl)benzofuran-2-carboxylate | Not specified | [2] |
| 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid | Esterification | Methyl 7-acetyl-5,6-dimethoxy-3-methyl-1-benzofuran-2-carboxylate | 60% | [8] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate [5]
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A mixture of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid (20 mmol), K₂CO₃ (20 mmol), and an excess of (CH₃O)₂SO₂ (60 mmol) in acetone (30 mL) is refluxed for 48 hours.
-
The progress of the reaction is monitored by TLC.
-
Once the reaction is complete, the hot mixture is filtered to remove inorganic salts.
-
The solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel using chloroform as the eluent to yield the final product.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling to Synthesize Aryl-Substituted Benzofuran Esters [2]
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In a reaction flask, add the bromo-benzofuran ester (e.g., Methyl 5-bromo-1H-indene-2-carboxylate) (0.46 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄) (5 mol%).
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Add 5-6 mL of 1,4-dioxane as the solvent and stir the mixture under an inert atmosphere for 30-45 minutes.
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Add distilled water, the corresponding aryl boronic acid (1.1 equivalents), and potassium bicarbonate (2.2 equivalents) as the base.
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Reflux the reaction mixture for an additional 12-16 hours.
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Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, the product is isolated and purified, typically by column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis, purification, and analysis of this compound derivatives.
Caption: A logical troubleshooting guide for common issues in benzofuran synthesis.
References
- 1. jocpr.com [jocpr.com]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ptfarm.pl [ptfarm.pl]
- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
"Methyl benzofuran-5-carboxylate" stability and storage conditions
This technical support center provides guidance on the stability and storage of Methyl benzofuran-5-carboxylate, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored at ambient room temperature in a dry, well-sealed container.[1][2] For long-term storage, particularly for high-purity reference standards, refrigeration at 2-8°C or freezing at -20°C may be considered to minimize potential degradation, as is common practice for related benzofuran derivatives.
Q2: What are the primary signs of degradation for this compound?
Visual signs of degradation can include a change in color from its typical white or off-white appearance, development of an odor, or changes in physical state such as clumping. Chemically, degradation can be identified by the appearance of new peaks in analytical chromatograms (e.g., HPLC, GC-MS) or changes in spectroscopic data (e.g., NMR). The primary degradation pathway is likely hydrolysis of the methyl ester to the corresponding carboxylic acid.
Q3: What materials are incompatible with this compound?
This compound should not be stored with strong oxidizing agents, as they can react with the benzofuran ring system.[3] Additionally, prolonged exposure to strong acids or bases can catalyze the hydrolysis of the ester. Conditions to avoid include excessive heat, direct light, and exposure to air and moisture, as these can accelerate degradation.
Stability and Storage Data
While specific quantitative stability data for this compound under various stress conditions is not extensively published, the following table summarizes general recommendations based on available data for the compound and its structural analogs.
| Parameter | Recommended Condition | Rationale |
| Temperature | Ambient Room Temperature | Supplier recommendations suggest stability at ambient temperatures for routine use.[1] |
| 2-8°C (Short- to Mid-term) | Refrigeration can slow down potential degradation pathways for extended storage. | |
| -20°C (Long-term) | Freezing is recommended for the long-term preservation of analytical standards of related compounds to prevent chemical changes. | |
| Humidity | Dry/Desiccated | Prevents hydrolysis of the methyl ester functionality. Store with a desiccant where possible. |
| Light | In the dark (e.g., amber vial) | Benzofuran derivatives can be light-sensitive; protection from light minimizes photo-degradation. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | For highly sensitive applications or long-term storage, an inert atmosphere can prevent oxidation. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method (e.g., HPLC).[3][4][5]
1. Sample Preparation:
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Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 8 hours.[6]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours).
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for analysis.
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Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. An example of a starting HPLC method is provided below.[7]
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify any degradation products.
-
Calculate the percentage of degradation. A degradation of 10-20% is generally considered suitable for validating a stability-indicating method.[4]
Example HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (determined by UV-Vis scan)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Troubleshooting Guide
Issue 1: Inconsistent reaction yields or the presence of unexpected byproducts.
-
Question: My reaction using this compound is giving low yields and I see multiple spots on my TLC plate. What could be the cause?
-
Answer: This could be due to the degradation of your starting material or side reactions.
-
Check the purity of your starting material: Run an analytical test (e.g., NMR, HPLC) to confirm the purity of your this compound. Degradation to the carboxylic acid can interfere with subsequent reactions.
-
Reaction Conditions: The benzofuran ring is susceptible to electrophilic attack. Strong acidic conditions can lead to side reactions.[8] If your reaction is acid-catalyzed, consider using milder acids or shorter reaction times.
-
Solvent Purity: Ensure your solvents are anhydrous, as water can cause hydrolysis of the ester.
-
Issue 2: Difficulty with ester hydrolysis (saponification).
-
Question: I am trying to hydrolyze the methyl ester to the carboxylic acid, but the reaction is slow or incomplete.
-
Answer: Ester hydrolysis can sometimes be challenging.
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Choice of Base: Lithium hydroxide (LiOH) in a mixture of THF and water is often more effective than sodium hydroxide (NaOH) or potassium hydroxide (KOH) for the saponification of esters.[9]
-
Solvent System: Using a co-solvent like THF or methanol can help to dissolve the starting material and facilitate the reaction. However, be cautious when using alcoholic solvents as transesterification can occur.[9]
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Temperature: Gently heating the reaction mixture can increase the rate of hydrolysis, but be aware that elevated temperatures can also promote side reactions.
-
Issue 3: The compound appears to be degrading upon storage.
-
Question: My white solid this compound has turned slightly yellow over time. Is it still usable?
-
Answer: A color change can be an indication of degradation.
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Confirm Purity: Re-analyze the compound by HPLC or NMR to determine its purity.
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Storage Conditions: Review your storage conditions. Ensure the compound is stored in a tightly sealed container, protected from light, and in a dry environment. Consider storing it under an inert atmosphere for long-term stability.
-
Visualizations
Caption: Troubleshooting workflow for experiments.
Caption: Factors influencing compound stability.
References
- 1. CAS 108763-47-9|this compound [rlavie.com]
- 2. 108763-47-9|this compound|BLD Pharm [bldpharm.com]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. acdlabs.com [acdlabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 9. reddit.com [reddit.com]
Avoiding decomposition during "Methyl benzofuran-5-carboxylate" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of Methyl benzofuran-5-carboxylate, with a focus on preventing its decomposition.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete esterification: The reaction may not have gone to completion. | - Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC). - Use an excess of methanol: Drive the equilibrium towards the product. - Ensure anhydrous conditions: Water can hydrolyze the ester back to the carboxylic acid. Use dry solvents and glassware. - Optimize catalyst: For Fischer esterification, ensure the catalytic amount of strong acid (e.g., H₂SO₄) is appropriate. For other methods, screen different catalysts and ligands. |
| Decomposition of the starting material or product: The benzofuran ring is susceptible to decomposition under harsh acidic or basic conditions. | - Use milder reaction conditions: Consider using milder esterification methods such as those employing DCC/DMAP or other coupling agents that do not require strong acids. - Control temperature: Avoid excessive heat, which can promote side reactions and decomposition. - Protecting groups: If synthesizing the benzofuran ring from precursors, consider using protecting groups for sensitive functionalities that can be removed under mild conditions. | |
| Side reactions: Undesired reactions may be consuming the starting materials or intermediates. | - Optimize reaction parameters: Adjust temperature, reaction time, and stoichiometry of reagents to favor the desired reaction pathway. - Purification: Ensure the purity of starting materials to avoid introducing impurities that could catalyze side reactions. | |
| Presence of Impurities in the Final Product | Incomplete reaction: Unreacted benzofuran-5-carboxylic acid may remain. | - Optimize reaction conditions as described above to ensure complete conversion. - Purification: Utilize column chromatography or recrystallization to separate the product from the starting material. |
| Decomposition products: Ring-opened byproducts or decarboxylated species may be present. | - Use milder work-up procedures: Avoid strong acids or bases during the extraction and purification steps. - Purification: Employ appropriate chromatographic techniques to separate the desired product from decomposition byproducts. | |
| Byproducts from the synthetic route: Depending on the chosen synthesis, various byproducts can form. | - Thoroughly characterize byproducts: Use techniques like NMR and MS to identify the structure of impurities. This can provide insights into the side reactions occurring and help in optimizing the reaction conditions to minimize them. | |
| Difficulty in Isolating the Product | Product solubility: The product may be soluble in the aqueous phase during work-up. | - Adjust the pH of the aqueous phase to ensure the product is in its neutral form and less soluble in water. - Use a different extraction solvent: Screen various organic solvents to find one that provides optimal extraction efficiency. |
| Emulsion formation during extraction: This can make phase separation difficult. | - Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Centrifugation can also be effective in separating the layers. |
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the decomposition of this compound during its synthesis?
A1: The benzofuran ring system is susceptible to decomposition under certain conditions. The most common causes of decomposition during the synthesis of this compound are:
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Harsh acidic or basic conditions: Both strong acids and bases can promote the ring-opening of the benzofuran nucleus, leading to the formation of phenolic byproducts.
-
Elevated temperatures: High reaction or purification temperatures can lead to thermal decomposition and the formation of undesired side products.
-
Deprotection steps: In multi-step syntheses, the removal of protecting groups can sometimes lead to decomposition if the conditions are not carefully chosen. A deprotection step has been noted to result in decomposition and low yields in related syntheses[1].
Q2: Which synthetic route is recommended to minimize decomposition?
A2: The choice of synthetic route can significantly impact the stability of the final product. Two common approaches are:
-
Esterification of Benzofuran-5-carboxylic acid: This is a direct and often preferred method. To minimize decomposition, it is advisable to use mild esterification conditions. Fischer esterification using a catalytic amount of strong acid in methanol can be effective, but careful control of temperature and reaction time is crucial.
-
Construction of the benzofuran ring with the ester group already in place: This can be achieved through various methods, such as palladium-catalyzed cyclization reactions. These methods can sometimes offer milder conditions compared to post-modification of a pre-formed benzofuran ring.
Ultimately, the optimal route will depend on the available starting materials and the scale of the reaction. It is recommended to perform small-scale optimization studies to identify the conditions that provide the best yield and purity.
Q3: How can I monitor the progress of the reaction and detect decomposition?
A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting material and a pure sample of the product (if available), you can track the consumption of the starting material and the formation of the product. The appearance of new, unexpected spots may indicate the formation of byproducts or decomposition products. For a more detailed analysis, High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) can be used to identify and quantify the product and any impurities.
Q4: What are the best practices for the purification of this compound?
A4: To obtain a pure product while minimizing decomposition, consider the following purification strategies:
-
Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and byproducts. A silica gel stationary phase with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) is commonly used.
-
Recrystallization: If a suitable solvent is found, recrystallization can be an excellent method for obtaining highly pure crystalline material.
-
Avoid excessive heat: During solvent removal (e.g., on a rotary evaporator), use a moderate temperature to prevent thermal decomposition.
Experimental Protocols
Protocol 1: Fischer Esterification of Benzofuran-5-carboxylic acid
This protocol describes the synthesis of this compound from benzofuran-5-carboxylic acid using a strong acid catalyst.
Materials:
-
Benzofuran-5-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate or Dichloromethane (for extraction)
Procedure:
-
Dissolve benzofuran-5-carboxylic acid in a large excess of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).
-
Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
| Parameter | Condition | Yield | Reference |
| Catalyst | Amberlyst-15 | 51% | [1] |
| Solvent | Toluene | [1] | |
| Temperature | Reflux | [1] | |
| Time | 6 hours | [1] | |
| Hydrolysis | 5% aq. NaOH, MeOH, 65°C, 4h | 98% (of carboxylic acid) | [2] |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
Potential Decomposition Pathway of Benzofuran Ring
Caption: Acid/base-catalyzed decomposition pathway.
References
Technical Support Center: Efficient Synthesis of Methyl Benzofuran-5-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient synthesis of Methyl benzofuran-5-carboxylate. It includes frequently asked questions (FAQs), detailed troubleshooting guides, comparative data on catalyst performance, and step-by-step experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing the benzofuran core of this compound?
A1: The most prevalent and effective methods involve transition-metal-catalyzed cross-coupling reactions. These include Palladium-catalyzed reactions like the Heck and Sonogashira couplings, as well as Copper-catalyzed reactions. These methods are favored for their efficiency and tolerance of various functional groups.
Q2: Which catalyst is generally preferred for the synthesis of substituted benzofurans?
A2: Palladium catalysts are widely used and highly effective for synthesizing substituted benzofurans, particularly through intramolecular Heck reactions and Sonogashira couplings. Copper catalysts are also a cost-effective and efficient alternative, especially for certain cyclization reactions.
Q3: What are the typical starting materials for the synthesis of this compound?
A3: Plausible starting materials include appropriately substituted phenols and alkynes or vinyl compounds. For instance, a substituted o-iodophenol can be coupled with a terminal alkyne in a Sonogashira reaction, followed by cyclization. Another approach could involve the intramolecular Heck reaction of a vinyl-substituted phenol derivative.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a straightforward and effective technique for monitoring the reaction's progress. By comparing the reaction mixture to the starting materials on a TLC plate, you can observe the formation of the product and the consumption of reactants. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended.
Catalyst Selection and Performance
The choice of catalyst is critical for the efficient synthesis of this compound. Below is a summary of commonly used catalytic systems for benzofuran synthesis, with typical performance indicators.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ / CuI | PPh₃ | Et₃N | DMF | 100-120 | 75-95 | |
| PdCl₂(PPh₃)₂ / CuI | - | Et₃N | DMF | 110 | ~85 | |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMA | 120 | 80-90 | |
| CuI | 1,10-Phenanthroline | Cs₂CO₃ | DMSO | 90 | 70-90 | |
| CuBr | DBU | DMF | 100 | 65-85 |
Note: Yields are representative for benzofuran synthesis and may vary for the specific synthesis of this compound.
Troubleshooting Guides
Palladium-Catalyzed Sonogashira Coupling
This guide addresses common issues encountered during the Sonogashira coupling of an o-halophenol with a terminal alkyne for benzofuran synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The palladium or copper catalyst may have degraded. 2. Insufficient Base: The base is not effectively deprotonating the alkyne. 3. Oxygen Contamination: Deactivation of the palladium catalyst by oxygen. | 1. Use fresh, high-purity catalysts. 2. Ensure the base is anhydrous and used in sufficient excess. 3. Thoroughly degas the solvent and maintain an inert atmosphere (e.g., Argon or Nitrogen). |
| Significant Alkyne Homocoupling (Glaser Coupling) | 1. Presence of Copper Co-catalyst: Copper is a known promoter of Glaser coupling. 2. High Alkyne Concentration: Favors the bimolecular homocoupling reaction. | 1. Consider using copper-free Sonogashira conditions. 2. Add the terminal alkyne slowly to the reaction mixture to maintain a low concentration. |
| Formation of 3H-Benzofurans | Basic Reaction Conditions: Can lead to undesired cyclization products. | Modify the base or reaction conditions to disfavor the formation of these byproducts. |
Intramolecular Heck Reaction
This guide focuses on troubleshooting the intramolecular Heck reaction for the cyclization step to form the benzofuran ring.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Cyclization Efficiency | 1. Suboptimal Ligand: The chosen phosphine ligand may not be suitable. 2. Incorrect Base: The base may not be optimal for regenerating the Pd(0) catalyst. | 1. Screen different phosphine ligands (e.g., PPh₃, P(o-tol)₃, BINAP). 2. Experiment with different inorganic or organic bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N). |
| Double Bond Isomerization | The reaction conditions may favor the migration of the double bond in the product. | Adjust the reaction temperature and time. The use of specific ligands can sometimes suppress isomerization. |
| Catalyst Decomposition (Palladium Black) | High Temperatures or Prolonged Reaction Times: Can lead to catalyst agglomeration and deactivation. | 1. Lower the reaction temperature if possible. 2. Reduce the reaction time by monitoring the reaction closely and stopping it upon completion. |
Experimental Protocols
The following are detailed hypothetical protocols for the synthesis of this compound based on established methods for analogous compounds.
Protocol 1: Palladium and Copper-Catalyzed Sonogashira Coupling and Cyclization
This protocol describes a one-pot synthesis from methyl 3-iodo-4-hydroxybenzoate and trimethylsilylacetylene.
Step 1: Sonogashira Coupling
-
To an oven-dried Schlenk flask, add methyl 3-iodo-4-hydroxybenzoate (1 equivalent), PdCl₂(PPh₃)₂ (0.02 equivalents), and CuI (0.04 equivalents).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed DMF and triethylamine (Et₃N) (3 equivalents).
-
Add trimethylsilylacetylene (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at 60°C and monitor by TLC.
Step 2: Deprotection and Cyclization
-
Once the Sonogashira coupling is complete (as indicated by TLC), cool the reaction to room temperature.
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 equivalents in THF) to remove the trimethylsilyl protecting group.
-
Stir for 1 hour at room temperature.
-
Heat the reaction mixture to 110°C to induce intramolecular cyclization.
-
Monitor the formation of this compound by TLC.
Step 3: Work-up and Purification
-
Cool the reaction mixture and dilute with ethyl acetate.
-
Wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture).
Protocol 2: Intramolecular Heck Reaction
This protocol outlines the synthesis via an intramolecular Heck reaction of a vinyl-substituted phenol.
Step 1: Synthesis of the Heck Precursor (Methyl 4-hydroxy-3-vinylbenzoate)
-
Synthesize methyl 4-hydroxy-3-vinylbenzoate from a suitable precursor, for example, via a Stille or Suzuki coupling of methyl 3-bromo-4-hydroxybenzoate with a vinylating agent.
Step 2: Intramolecular Heck Cyclization
-
To an oven-dried Schlenk flask, add methyl 4-hydroxy-3-vinylbenzoate (1 equivalent) and Pd(OAc)₂ (0.05 equivalents).
-
Add a suitable phosphine ligand, such as PPh₃ (0.1 equivalents).
-
Evacuate and backfill the flask with argon three times.
-
Add an anhydrous and degassed solvent such as DMA or DMF.
-
Add a base, for example, K₂CO₃ (2 equivalents).
-
Heat the reaction mixture to 120-140°C.
-
Monitor the reaction by
Validation & Comparative
Confirming the Structure of Methyl benzofuran-5-carboxylate by Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of spectroscopic data to definitively identify Methyl benzofuran-5-carboxylate and distinguish it from its structural isomers.
This document outlines the expected spectroscopic characteristics of this compound and contrasts them with those of its key isomers. By presenting detailed experimental protocols and summarizing key data in comparative tables, this guide serves as a practical resource for the structural elucidation of benzofuran derivatives.
Spectroscopic Fingerprints: Distinguishing this compound
The precise substitution pattern of the methyl ester group on the benzofuran core gives rise to unique spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Understanding these differences is paramount for accurate structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR are powerful tools for mapping the carbon-hydrogen framework of a molecule. The chemical shifts (δ), coupling constants (J), and multiplicity of the signals provide a detailed picture of the connectivity and chemical environment of each atom.
Expected ¹H NMR Data: For this compound, the protons on the benzene ring (H-4, H-6, and H-7) and the furan ring (H-2 and H-3), along with the methyl ester protons, will exhibit characteristic chemical shifts and coupling patterns. The substitution at the 5-position will uniquely influence the splitting patterns of the aromatic protons compared to its isomers.
Expected ¹³C NMR Data: The chemical shifts of the carbon atoms in the benzofuran skeleton and the methyl ester group are sensitive to the substitution pattern. The position of the carboxylate group significantly impacts the electronic environment and thus the resonance of the surrounding carbon atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for this compound will be the C=O stretch of the ester, the C-O stretches of the ester and furan moieties, and the aromatic C=C and C-H stretches. While isomers will show similar functional groups, the fingerprint region (below 1500 cm⁻¹) may show subtle differences.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) will confirm the molecular formula (C₁₀H₈O₃). The fragmentation pattern, resulting from the cleavage of the molecule, will provide clues about its structure. For instance, the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃) are expected fragmentation pathways.
Comparative Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data Comparison (Predicted/Reported, δ in ppm)
| Proton | Methyl benzofuran-2-carboxylate | Methyl benzofuran-3-carboxylate | This compound (Predicted) | Methyl benzofuran-6-carboxylate | Methyl benzofuran-7-carboxylate |
| H-2 | 7.55 (s) | 8.20 (s) | ~7.8 (d) | ~7.7 (d) | ~7.8 (d) |
| H-3 | 7.25 (s) | - | ~6.9 (d) | ~6.9 (d) | ~6.9 (d) |
| H-4 | 7.70 (d) | 7.95 (d) | ~8.4 (s) | 7.90 (s) | 7.85 (d) |
| H-6 | 7.35 (t) | 7.40 (t) | ~7.9 (d) | - | 7.20 (t) |
| H-7 | 7.50 (d) | 7.55 (d) | ~7.6 (d) | 7.25 (d) | - |
| -OCH₃ | 3.95 (s) | 3.90 (s) | ~3.9 (s) | 3.92 (s) | 3.95 (s) |
Table 2: ¹³C NMR Spectroscopic Data Comparison (Predicted/Reported, δ in ppm)
| Carbon | Methyl benzofuran-2-carboxylate | Methyl benzofuran-3-carboxylate | This compound (Predicted) | Methyl benzofuran-6-carboxylate | Methyl benzofuran-7-carboxylate |
| C-2 | 148.9 | 145.5 | ~146 | ~145 | ~145 |
| C-3 | 112.1 | 118.0 | ~107 | ~107 | ~107 |
| C-3a | 127.5 | 124.0 | ~128 | ~125 | ~129 |
| C-4 | 123.8 | 122.5 | ~125 | ~121 | ~119 |
| C-5 | 122.9 | 124.5 | ~125 | ~129 | ~124 |
| C-6 | 127.0 | 125.0 | ~123 | ~121 | ~129 |
| C-7 | 111.8 | 112.0 | ~112 | ~115 | ~116 |
| C-7a | 155.2 | 155.0 | ~155 | ~158 | ~154 |
| C=O | 160.1 | 164.0 | ~167 | ~167 | ~166 |
| -OCH₃ | 52.1 | 51.5 | ~52 | ~52 | ~52 |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | Methyl benzofuran-2-carboxylate | Methyl benzofuran-3-carboxylate | This compound (Expected) | Methyl benzofuran-6-carboxylate | Methyl benzofuran-7-carboxylate |
| C=O Stretch (Ester) | ~1725 | ~1715 | ~1720 | ~1720 | ~1718 |
| C-O Stretch (Ester) | ~1280, ~1100 | ~1290, ~1120 | ~1270, ~1110 | ~1275, ~1115 | ~1285, ~1110 |
| Aromatic C=C Stretch | ~1600, ~1470 | ~1610, ~1460 | ~1605, ~1465 | ~1615, ~1475 | ~1600, ~1480 |
| Aromatic C-H Stretch | >3000 | >3000 | >3000 | >3000 | >3000 |
Table 4: Mass Spectrometry Data (m/z)
| Ion | Methyl benzofuran-2-carboxylate | Methyl benzofuran-3-carboxylate | This compound (Expected) | Methyl benzofuran-6-carboxylate | Methyl benzofuran-7-carboxylate |
| Molecular Ion [M]⁺ | 176 | 176 | 176 | 176 | 176 |
| [M-OCH₃]⁺ | 145 | 145 | 145 | 145 | 145 |
| [M-COOCH₃]⁺ | 117 | 117 | 117 | 117 | 117 |
| [Benzofuran]⁺ | 118 | 118 | 118 | 118 | 118 |
Experimental Protocols
Accurate data acquisition is fundamental to reliable structural elucidation. The following are generalized protocols for the key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid directly on the crystal.
-
Liquid Samples: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) or directly onto an ATR crystal.
-
-
Background Spectrum: Record a background spectrum of the empty sample holder (or clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and compare them with known correlation charts.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Common techniques for small molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Ionization (EI): In EI, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.
Visualizing the Workflow
A systematic approach is crucial for unambiguous structure confirmation. The following diagram illustrates a typical workflow for the spectroscopic identification of an organic compound.
Caption: Workflow for the spectroscopic confirmation of this compound.
By following this structured approach and carefully comparing the acquired spectroscopic data with the reference values provided, researchers can confidently confirm the structure of this compound and differentiate it from its isomers, ensuring the integrity and accuracy of their scientific findings.
A Comparative Guide to the Bioactivity of Methyl Benzofuran-5-carboxylate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif integral to numerous natural products and synthetic compounds with a wide spectrum of biological activities. Among these, benzofuran carboxylate derivatives have garnered significant attention for their therapeutic potential, particularly as anticancer and antimicrobial agents. The position of the carboxylate group on the benzofuran ring can profoundly influence the molecule's interaction with biological targets, leading to variations in bioactivity. This guide provides a comparative overview of methyl benzofuran-5-carboxylate and its isomers, summarizing available experimental data and highlighting key structure-activity relationships.
Comparative Bioactivity of Methyl Benzofuran Carboxylate Isomers
Direct comparative studies on the bioactivity of the parent methyl benzofuran carboxylate isomers are limited in publicly available literature. However, research on their derivatives provides insights into the influence of the carboxylate position on their anticancer and antimicrobial properties.
Anticancer Activity
Benzofuran derivatives are widely investigated for their cytotoxic effects against various cancer cell lines. Structure-activity relationship (SAR) studies consistently indicate that the substitution pattern on the benzofuran core is a critical determinant of their anticancer potency.[1]
SAR studies have shown that an ester group at the C-2 position of the benzofuran ring can be a key site for cytotoxic activity.[1] Furthermore, the introduction of halogen atoms, such as bromine, to the benzofuran system has been shown to increase cytotoxicity against various cancer cell lines.[3][4]
| Compound/Derivative | Isomer Position | Cancer Cell Line | IC50 (µM) | Notes |
| Methyl 4-hydroxy-1-benzofuran-6-carboxylate | 6-carboxylate | A549 (Lung) | ~16.4 | A derivative of the 6-carboxylate isomer showing notable activity.[2] |
| This compound | 5-carboxylate | - | Data not available | Derivatives have been synthesized and investigated in anticancer contexts, but quantitative data for the parent ester is scarce. |
| Methyl benzofuran-2-carboxylate | 2-carboxylate | - | Data not available | The C-2 position is suggested to be important for cytotoxicity. Derivatives show activity.[1] |
| Methyl benzofuran-3-carboxylate | 3-carboxylate | - | Data not available | Halogenated derivatives of 3-benzofuranocarboxylic acids exhibit cytotoxic properties.[3] |
| Methyl benzofuran-4-carboxylate | 4-carboxylate | - | Data not available | Mentioned as a chemical intermediate in the synthesis of potential anticancer agents.[5] |
| Methyl benzofuran-7-carboxylate | 7-carboxylate | - | Data not available | Limited specific data available for the parent ester. |
Note: The table highlights the lack of directly comparable quantitative data for the parent methyl benzofuran carboxylate isomers. The provided data point is for a closely related derivative to illustrate the potential of this class of compounds.
Antimicrobial Activity
Benzofuran derivatives have also been explored for their activity against a range of bacterial and fungal pathogens.[6] Similar to anticancer activity, the position and nature of substituents play a crucial role in determining the antimicrobial efficacy.
For instance, derivatives of benzofuran-5-ol have shown potent antifungal activity.[6] While specific Minimum Inhibitory Concentration (MIC) values for the parent methyl benzofuran carboxylate isomers are not consistently reported in comparative studies, some general trends have been observed. A PhD thesis noted that This compound exhibited significantly weaker antibacterial activity compared to a more complex, related natural product, suggesting the simple ester may not be a potent antimicrobial agent on its own.
Patents related to the development of novel antibacterial agents have included methyl benzofuran-4-carboxylate , This compound , and methyl benzofuran-7-carboxylate as intermediates in their synthetic pathways, indicating the interest in these scaffolds for antimicrobial drug discovery.[5]
Experimental Protocols
The bioactivity data for benzofuran derivatives are typically generated using standardized in vitro assays.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
MTT Assay Workflow for Cytotoxicity Assessment
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Broth Microdilution Workflow for MIC Determination
Signaling Pathway
Many benzofuran derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. A common pathway involves the activation of caspases, a family of cysteine proteases that play essential roles in apoptosis.
Simplified Apoptosis Signaling Pathway
Conclusion
The available evidence strongly suggests that the benzofuran carboxylate scaffold is a promising starting point for the development of novel anticancer and antimicrobial agents. The bioactivity of these compounds is highly dependent on the substitution pattern on the benzofuran ring, with the position of the methyl carboxylate group being a key factor. While direct comparative data for the parent isomers is sparse, the existing research on their derivatives indicates that positions 2 and 6 are of particular interest for enhancing bioactivity. Further systematic studies comparing the bioactivity of all methyl benzofuran carboxylate isomers are warranted to fully elucidate their structure-activity relationships and guide the rational design of more potent and selective therapeutic agents. Researchers are encouraged to consider these findings in their drug discovery efforts and to contribute to filling the existing gaps in the literature.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 4-hydroxy-1-benzofuran-6-carboxylate|CAS 1279218-51-7 [benchchem.com]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. WO2017155909A1 - Antibacterial compounds and uses thereof - Google Patents [patents.google.com]
- 6. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of "Methyl benzofuran-5-carboxylate" synthesis methods
A Comparative Guide to the Synthesis of Methyl Benzofuran-5-carboxylate
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This compound is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of two prominent methods for its synthesis: a Palladium-Catalyzed Sonogashira Coupling followed by Cyclization, and a Copper-Catalyzed Intramolecular C-O Bond Formation.
Data Presentation
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound, providing a clear comparison of their efficiency and reaction conditions.
| Parameter | Method 1: Palladium-Catalyzed Sonogashira Coupling & Cyclization | Method 2: Copper-Catalyzed Intramolecular C-O Bond Formation |
| Starting Materials | 4-hydroxy-3-iodobenzoic acid, ethynyltrimethylsilane | Methyl 3-bromo-4-hydroxybenzoate, Acetylene source |
| Key Reagents | Pd(PPh₃)₂Cl₂, CuI, K₂CO₃, TBAF | CuI, K₂CO₃, DMF |
| Reaction Time | 18 hours | 12 hours |
| Temperature | 100 °C | 100 °C |
| Overall Yield | ~75% | High (specific yield for this isomer not reported, but analogous compounds yield >90%) |
| Purification | Column Chromatography | Filtration and washing (often no chromatography needed) |
| Key Advantages | Good yield, well-established method. | High purity of product, often avoids chromatography, cost-effective catalyst. |
| Key Disadvantages | Requires a two-step, one-pot reaction, use of expensive palladium catalyst. | Requires preparation of a specific bromo-precursor. |
Experimental Protocols
Method 1: Palladium-Catalyzed Sonogashira Coupling and Cyclization
This method involves a one-pot reaction combining a Sonogashira coupling of an iodophenol with an alkyne, followed by an intramolecular cyclization to form the benzofuran ring.
Step 1: Sonogashira Coupling A mixture of 4-hydroxy-3-iodobenzoic acid (1 mmol), ethynyltrimethylsilane (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) is prepared in a suitable solvent such as triethylamine (5 mL).
Step 2: Cyclization and Esterification The reaction mixture is heated to 100 °C under an inert atmosphere for 12 hours. After cooling, potassium carbonate (2 mmol) is added, and the mixture is stirred for another 6 hours at the same temperature to facilitate cyclization. The resulting benzofuran-5-carboxylic acid is then isolated and esterified to the methyl ester using standard methods (e.g., refluxing in methanol with a catalytic amount of sulfuric acid).
Method 2: Copper-Catalyzed Intramolecular C-O Bond Formation
This practical and efficient method relies on a copper-catalyzed intramolecular cyclization of a vinylated phenol.
Step 1: Preparation of the Precursor Methyl 3-bromo-4-hydroxybenzoate is reacted with a suitable acetylene source in the presence of a palladium catalyst to generate the vinylated intermediate.
Step 2: Intramolecular Cyclization The crude vinylated intermediate is dissolved in DMF. Copper(I) iodide (5 mol%) and potassium carbonate (2 equivalents) are added to the solution. The mixture is then heated to 100 °C for 12 hours. After the reaction is complete, the mixture is cooled, and the product is isolated by filtration and washing, often yielding a product of high purity without the need for column chromatography.
Visualization of Synthetic Pathways
The logical flow of each synthetic method is depicted in the diagrams below, generated using Graphviz.
Caption: Palladium-Catalyzed Sonogashira Coupling and Cyclization Pathway.
Caption: Copper-Catalyzed Intramolecular C-O Bond Formation Pathway.
Validating the Biological Potential of Methyl Benzofuran-5-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, antifungal, antioxidant, and anti-inflammatory properties.[1][2] Methyl benzofuran-5-carboxylate serves as a key intermediate in the synthesis of numerous bioactive molecules. This guide provides a comparative overview of the biological assay results pertaining to the benzofuran class, with a focus on derivatives conceptually related to this compound, to validate its potential as a lead structure for drug discovery.
Quantitative Data Summary
Direct quantitative biological assay data for this compound is not extensively available in peer-reviewed literature, as it is primarily utilized as a synthetic precursor. However, by examining its derivatives and related benzofuran structures, we can infer its potential bioactivity. The following table summarizes the activity of various benzofuran derivatives, offering a comparative perspective.
| Compound/Derivative | Target/Assay | Activity (IC₅₀/MIC) | Reference Compound | Activity (IC₅₀/MIC) |
| Benzofuran Derivative (Generic) | Anticancer (Various cell lines) | Varies | Doxorubicin | Varies |
| Halogenated Benzofuran Derivatives | Anticancer (A549, HepG2 cells) | Varies | - | - |
| Benzofuran-2-carboxamides | Antimicrobial (Various strains) | Varies | Ciprofloxacin | Varies |
| Benzofuran-5-ol Derivatives | Antifungal (Candida, Aspergillus) | Varies | - | - |
Note: This table is illustrative due to the limited direct data on this compound. The activities of derivatives highlight the potential of the core scaffold.
Key Biological Activities of Benzofuran Derivatives
Benzofuran derivatives have been extensively studied for various therapeutic applications:
-
Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of benzofuran derivatives against a range of cancer cell lines.[1] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
-
Antimicrobial and Antifungal Activity: The benzofuran nucleus is a common feature in compounds exhibiting potent activity against various bacterial and fungal strains.[2] These compounds often act by disrupting cell wall synthesis or inhibiting essential enzymes.
-
Anti-inflammatory and Antioxidant Activity: Several natural and synthetic benzofurans have shown significant anti-inflammatory and antioxidant properties, suggesting their potential in treating diseases associated with inflammation and oxidative stress.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of benzofuran derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., a benzofuran derivative) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Broth Microdilution Assay for Antimicrobial Susceptibility
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][4][5]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, and a standardized inoculum of the test microorganism is added. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism.
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (or another suitable broth).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) according to established guidelines (e.g., CLSI or EUCAST).
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizing Experimental and Biological Pathways
Diagrams are essential for representing complex biological processes and experimental workflows. Below are examples created using the DOT language.
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Simplified intrinsic apoptosis signaling pathway.
References
A Researcher's Guide to the Structural Elucidation of Methyl benzofuran-5-carboxylate: A Predictive Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
In the field of medicinal chemistry and drug development, the precise structural confirmation of novel or synthesized compounds is paramount. Methyl benzofuran-5-carboxylate, a heterocyclic aromatic ester, presents a valuable case study for the application of modern spectroscopic techniques in structural elucidation. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide provides a comprehensive, predictive analysis of its spectroscopic characteristics. By comparing these predicted data with those of structurally similar compounds, researchers can gain valuable insights for the identification and characterization of this compound and related molecular scaffolds.
This guide outlines the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it details the standard experimental protocols for acquiring such data and presents a logical workflow for its interpretation in structural verification.
Predicted Spectroscopic Data for Structural Elucidation
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of closely related benzofuran derivatives and established principles of spectroscopic interpretation.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃ at 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Predicted Coupling Constants (J, Hz) |
| ~8.2 - 8.4 | d | 1H | H-4 | J ≈ 1.5-2.0 Hz |
| ~7.9 - 8.1 | dd | 1H | H-6 | J ≈ 8.5-9.0 Hz, 1.5-2.0 Hz |
| ~7.6 - 7.8 | d | 1H | H-2 or H-3 | J ≈ 2.0-2.5 Hz |
| ~7.4 - 7.6 | d | 1H | H-7 | J ≈ 8.5-9.0 Hz |
| ~6.8 - 7.0 | d | 1H | H-3 or H-2 | J ≈ 2.0-2.5 Hz |
| ~3.9 | s | 3H | -OCH₃ | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃ at 100 MHz)
| Chemical Shift (δ, ppm) | Carbon Atom Assignment |
| ~167 | C=O (ester) |
| ~155 | C-7a |
| ~145 | C-2 |
| ~128 | C-5 |
| ~127 | C-3a |
| ~125 | C-6 |
| ~122 | C-4 |
| ~112 | C-7 |
| ~107 | C-3 |
| ~52 | -OCH₃ |
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1725 | Strong | C=O stretch (aromatic ester) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1280 | Strong | Asymmetric C-O-C stretch (ester) |
| ~1100 | Strong | Symmetric C-O-C stretch (ester) |
| ~850-800 | Strong | C-H out-of-plane bend (substituted benzene) |
Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Predicted Relative Intensity | Assignment |
| 176 | High | Molecular Ion [M]⁺ |
| 145 | Medium | [M - OCH₃]⁺ |
| 117 | Medium | [M - COOCH₃]⁺ |
| 89 | High | [Benzofuran]⁺ fragment |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz NMR spectrometer.
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition :
-
Acquire the spectrum at 298 K.
-
Use a standard pulse sequence with a 30-degree pulse angle.
-
A Comparative Guide to Bioisosteric Replacement Strategies for Methyl Benzofuran-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. Bioisosteric replacement, the substitution of a functional group with another that retains similar physicochemical properties, is a cornerstone of this process. This guide provides a comprehensive comparison of bioisosteric replacement strategies for methyl benzofuran-5-carboxylate, a scaffold of interest in medicinal chemistry due to the diverse biological activities of benzofuran derivatives, including anticancer and antimicrobial effects.[1][2] This document will delve into the bioisosteric replacement of both the benzofuran core and the methyl carboxylate moiety, presenting available experimental data to inform rational drug design.
Core Scaffold Bioisosteres: Indole and Benzothiophene
The benzofuran ring system is a prevalent motif in numerous biologically active compounds.[1] Its bioisosteric replacement with other bicyclic aromatic heterocycles, such as indole and benzothiophene, can modulate a compound's electronic properties, hydrogen bonding capacity, and metabolic stability, thereby influencing its biological activity.
Key Bioisosteric Replacements for the Benzofuran Nucleus:
-
Indole: The replacement of the oxygen atom in benzofuran with a nitrogen atom to form an indole scaffold introduces a hydrogen bond donor, which can lead to new or enhanced interactions with biological targets. Indole derivatives are known to possess a wide range of pharmacological activities, including potent anticancer properties.[3][4]
-
Benzothiophene: Substituting the oxygen atom with a sulfur atom yields a benzothiophene core. This modification increases lipophilicity and can alter the metabolic profile of the compound. Benzothiophene derivatives have also been extensively investigated for their therapeutic potential, including as anticancer and antimicrobial agents.[5][6]
Functional Group Bioisosteres: Modifications of the Methyl Carboxylate Moiety
The methyl carboxylate group at the 5-position of the benzofuran ring is a critical site for modification. Its replacement with various bioisosteres can impact the compound's acidity, polarity, and ability to interact with target proteins.
Common Bioisosteric Replacements for the Methyl Carboxylate Group:
-
Carboxylic Acid: Hydrolysis of the methyl ester to the corresponding carboxylic acid introduces a polar, acidic functional group that can form strong ionic interactions and hydrogen bonds.
-
Amides: Conversion of the ester to primary, secondary, or tertiary amides allows for fine-tuning of hydrogen bonding capabilities and lipophilicity.
-
Tetrazole: This five-membered heterocyclic ring is a well-established non-classical bioisostere of the carboxylic acid group. It is a metabolically stable acidic moiety that can participate in similar interactions.
-
Hydroxamic Acid: This functional group is another acidic bioisostere of carboxylic acids and is known for its metal-chelating properties, which can be relevant for inhibiting certain enzymes.
Comparative Biological Activity
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivative | A549 (Lung Carcinoma) | Not specified, but showed promising activity | [7] |
| 3-(1-Benzofuran-2-yl)-5-(substituted phenyl) isoxazole | HCT-116 (Colon Carcinoma) | >1000 | [8] |
| 3-Methylbenzofuran derivative 16b | A549 (Lung Carcinoma) | 1.48 | [9] |
| 3-Amidobenzofuran derivative 28g | MDA-MB-231 (Breast Cancer) | 3.01 | [9] |
| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m ) | ACHN (Renal), HCT15 (Colon), MM231 (Breast), NUGC-3 (Gastric), NCI-H23 (Lung), PC-3 (Prostate) | Low micromolar range | [10] |
Table 2: Anticancer Activity of Indole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| N-substituted 5-hydroxyindole-3-carboxylic acid ester 5d | MCF-7 (Breast Cancer) | 4.7 | [11] |
| 1-Benzenesulfonyl-5-(N-hydroxyacrylamide)indole 8 | Hep3B, MDA-MB-231, PC-3, A549 | 0.36 - 1.21 (GI50) | [3] |
| Indole-2-carboxamide 5d | MCF-7 (Breast Cancer) | 0.95 (GI50) | [4] |
| N-mustard based on Indole-3-carboxylic acid derivative T1089 | A549 (Lung Carcinoma) | 4200 | [12] |
| N-propargyl-substituted methyl indole-5-carboxylate derivative 3c | HePG-2 (Liver Cancer) | 4.09 | [13] |
Table 3: Anticancer Activity of Benzothiophene Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate (5b ) | MCF-7, NCI-H460, SF-268 | Not specified, but was one of the most active | [14] |
| α-hydroxy-α-(benzothiophen-2-yl)-methylphosphonate with a trifluoromethyl group | U266, A2058, HT-29, EBC-1 | Showed greatest effects | [15] |
| Benzothiophene-3-carboxylic acid 1,1-dioxide derivative b19 | MDA-MB-231 (Breast Cancer) | Significantly inhibited proliferation | [16] |
| Benzothiophene-5-hydroxamic acid derivative | HDAC6 | 0.026 | [6] |
Experimental Protocols
For the benefit of researchers looking to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[17][18][19]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[20][21][22]
Protocol:
-
Compound Preparation: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 × 10⁵ CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing Bioisosteric Replacement Strategies
The following diagrams, generated using Graphviz (DOT language), illustrate the conceptual framework of bioisosteric replacement for this compound and a typical experimental workflow for evaluating the resulting analogs.
Caption: Bioisosteric replacements for this compound.
Caption: A typical workflow for the evaluation of bioisosteric analogs.
Conclusion
The bioisosteric replacement of the benzofuran core and the methyl carboxylate functionality of this compound offers a powerful strategy for modulating its biological activity. While direct comparative data for the parent compound and its exact bioisosteres is sparse, the available literature on related derivatives suggests that such modifications can significantly impact anticancer and antimicrobial potency. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the design and evaluation of novel therapeutic agents based on this versatile scaffold. Further studies involving the direct, parallel evaluation of these specific bioisosteres are warranted to provide a more definitive understanding of their relative merits.
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles as Potent Histone Deacetylase Inhibitors with Antitumor Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. actascientific.com [actascientific.com]
- 6. WO2017108282A1 - Bicyclic hydroxamic acids useful as inhibitors of mammalian histone deacetylase activity - Google Patents [patents.google.com]
- 7. brieflands.com [brieflands.com]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iris.unibas.it [iris.unibas.it]
- 11. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and structure elucidation of some novel thiophene and benzothiophene derivatives as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. protocols.io [protocols.io]
- 22. benchchem.com [benchchem.com]
The Efficacy of Benzofuran Derivatives: A Comparative Guide for Researchers
A comprehensive analysis of substituted benzofuran carboxylates and related derivatives reveals their significant potential in anticancer and antimicrobial applications. This guide synthesizes experimental data to offer a comparative overview of their efficacy, detailing structure-activity relationships and key experimental protocols to inform future drug discovery and development.
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. This guide focuses on the comparative efficacy of various benzofuran derivatives, with a particular emphasis on carboxylate and carboxamide analogs, to provide researchers, scientists, and drug development professionals with a consolidated resource for evaluating their therapeutic potential.
Comparative Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of benzofuran derivatives against a range of cancer cell lines. The efficacy is significantly influenced by the nature and position of substituents on the benzofuran core.
Halogenated Benzofuran Derivatives
The introduction of halogen atoms, such as bromine, to the benzofuran structure has been shown to enhance anticancer activity. This is often attributed to the ability of halogens to form halogen bonds, which can improve binding affinity to biological targets.[1] A notable example involves a series of derivatives where bromination of a methyl group at the 3-position of the benzofuran ring led to significant cytotoxic activity against leukemia cell lines (K562 and HL60), with IC50 values as low as 0.1 μM, while showing no cytotoxicity towards normal cells.[1][2]
| Compound/Derivative | Cancer Cell Line | IC50 (μM) | Reference |
| Brominated 3-methylbenzofuran | K562 (Leukemia) | 5 | [1] |
| HL60 (Leukemia) | 0.1 | [1] | |
| Benzofuran-isatin conjugate (5d) | NCI-55 cell lines | Broad Activity | [3] |
| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | 3.01 | [4] |
| HCT-116 (Colon) | 5.20 | [4] | |
| HT-29 (Colon) | 9.13 | [4] | |
| Benzofuran-2-carboxamide (50g) | HCT-116 (Colon) | 0.87 | [4] |
| HeLa (Cervical) | 0.73 | [4] | |
| A549 (Lung) | 0.57 | [4] | |
| Benzofuran-carboxamide (51d) | HT-29, MCF-7, Panc-1, A-549 | 0.70 - 1.8 | [4] |
Table 1: Comparative anticancer activity (IC50 values) of selected benzofuran derivatives.
Hybrid Benzofuran Derivatives
The conjugation of the benzofuran scaffold with other pharmacologically active moieties, such as piperazine, imidazole, and isatin, has emerged as a promising strategy for developing potent anticancer agents.[1][3][5] For instance, a series of benzofuran-isatin conjugates demonstrated broad-spectrum anticancer activity across the NCI-55 human cancer cell line panel.[3] Similarly, benzofuran-piperazine hybrids have shown significant cell proliferation inhibition in various cancer cell lines.[5] The structure-activity relationship (SAR) analysis of some series has indicated that the presence of an N-phenethyl carboxamide moiety can significantly enhance antiproliferative activity.[1][4]
Comparative Antimicrobial Activity
Benzofuran derivatives also exhibit notable activity against a variety of bacterial and fungal pathogens. The substitutions on the benzofuran ring play a critical role in determining the spectrum and potency of their antimicrobial effects.
| Compound/Derivative | Microorganism | MIC (μg/mL) | Reference |
| Aza-benzofuran (1) | Salmonella typhimurium | 12.5 | [6] |
| Escherichia coli | 25 | [6] | |
| Staphylococcus aureus | 12.5 | [6] | |
| Aza-benzofuran (2) | Staphylococcus aureus | 25 | [6] |
| Oxa-benzofuran (5) | Penicillium italicum | 12.5 | [6] |
| Oxa-benzofuran (6) | Penicillium italicum | 12.5 | [6] |
| Colletotrichum musae | 12.5 - 25 | [6] | |
| Benzofuran ketoxime (38) | Staphylococcus aureus | 0.039 | [7] |
| Hybrid Compound 5a | Staphylococcus aureus | 16 | [8] |
| Escherichia coli | 32 | [8] |
Table 2: Comparative antimicrobial activity (MIC values) of selected benzofuran derivatives.
Studies have shown that certain benzofuran derivatives are particularly effective against Gram-positive bacteria.[7] For example, a benzofuran ketoxime derivative displayed potent activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 0.039 μg/mL.[7] In another study, aza-benzofuran derivatives showed moderate antibacterial activity, while oxa-benzofuran derivatives demonstrated antifungal effects.[6]
Experimental Protocols
The evaluation of the biological efficacy of benzofuran derivatives relies on standardized in vitro assays. The following are detailed methodologies for commonly employed experiments.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Cancer cells are seeded in 96-well plates and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the benzofuran derivatives and incubated for a specified period (typically 24-72 hours).[9]
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[9]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[9]
Broth Microdilution Method for Antimicrobial Activity
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.[8]
-
Compound Preparation: The benzofuran derivatives are dissolved in a solvent like DMSO to create stock solutions.[8]
-
Serial Dilution: The compounds are serially diluted in a 96-well microtiter plate containing the broth medium.[8][9]
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[9]
Visualizing Experimental Workflows and Relationships
To further clarify the processes and concepts discussed, the following diagrams illustrate a typical experimental workflow for evaluating anticancer activity and the general structure-activity relationships observed for benzofuran derivatives.
Caption: Workflow for determining the anticancer activity of benzofuran derivatives using the MTT assay.
Caption: Key structure-activity relationships for enhancing the biological efficacy of benzofuran derivatives.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]
- 7. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Cross-Validation of Analytical Data for Methyl Benzofuran-5-Carboxylate: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust and accurate analysis of chemical intermediates is paramount to ensuring the quality and safety of final products. This guide provides a comprehensive cross-validation of analytical data for Methyl benzofuran-5-carboxylate, a key building block in medicinal chemistry. We present a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering insights into the optimal analytical strategies for this compound and its analogues.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is contingent on the physicochemical properties of the analyte and the specific requirements of the analysis, such as sensitivity, selectivity, and throughput. For this compound, both HPLC and GC-MS offer viable and robust analytical solutions.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile. It is particularly well-suited for purity assessments and quantitative analysis in routine quality control.
Gas Chromatography-Mass Spectrometry (GC-MS) provides high-resolution separation and definitive identification based on mass-to-charge ratio. This technique is ideal for the analysis of volatile and semi-volatile compounds and is highly effective for identifying and quantifying trace-level impurities.
The following tables summarize the typical performance characteristics for the analysis of this compound and a closely related alternative, Ethyl benzofuran-5-carboxylate, by both HPLC-UV and GC-MS. The data presented is representative of methods developed for benzofuran derivatives and serves as a baseline for method validation.
Data Presentation: Performance Characteristics
Table 1: HPLC-UV Method Performance
| Parameter | This compound | Ethyl benzofuran-5-carboxylate |
| Linearity Range (µg/mL) | 1 - 100 | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102 | 98 - 102 |
| Precision (% RSD) | < 2.0 | < 2.0 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.3 µg/mL |
Table 2: GC-MS Method Performance
| Parameter | This compound | Ethyl benzofuran-5-carboxylate |
| Linearity Range (ng/mL) | 5 - 500 | 5 - 500 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 97 - 103 | 97 - 103 |
| Precision (% RSD) | < 5.0 | < 5.0 |
| Limit of Detection (LOD) | ~1 ng/mL | ~1 ng/mL |
| Limit of Quantitation (LOQ) | ~3 ng/mL | ~3 ng/mL |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and successful implementation of analytical methods. The following are representative experimental protocols for the HPLC-UV and GC-MS analysis of this compound.
HPLC-UV Method Protocol
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile (A) and 0.1% Formic Acid in Water (B). A typical gradient could be: 0-5 min, 50% A; 5-20 min, 50-90% A; 20-25 min, 90% A; 25-26 min, 90-50% A; 26-30 min, 50% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare working standards and samples by diluting the stock solution with the mobile phase to fall within the linear range of the assay.
GC-MS Method Protocol
-
Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C (Splitless mode).
-
Oven Temperature Program: Initial temperature of 100 °C (hold for 2 minutes), ramp at 15 °C/min to 280 °C, and hold for 10 minutes.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Sample Preparation: Prepare a stock solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL. Prepare working standards and samples by serial dilution.
Mandatory Visualization
To further elucidate the analytical process, the following diagrams, generated using Graphviz, illustrate a typical workflow for the analysis of this compound and a decision-making pathway for selecting the appropriate analytical technique.
Comparative Anticancer Activity of Benzofuran Derivatives and Established Chemotherapeutic Agents
A Guide for Researchers in Drug Discovery and Development
The benzofuran scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3] Derivatives of benzofuran have demonstrated a broad spectrum of pharmacological activities, with their potential as anticancer agents being a particularly active area of research.[1][3] This guide provides a comparative overview of the anticancer activity of various benzofuran derivatives against several human cancer cell lines, juxtaposed with the performance of well-established anticancer drugs. The data presented is supported by detailed experimental methodologies to aid in the replication and extension of these findings.
Quantitative Assessment of Cytotoxic Activity
The in vitro anticancer activity of novel compounds is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth. The following table summarizes the IC50 values for a selection of benzofuran derivatives from recent studies, alongside those of standard chemotherapeutic agents, against various cancer cell lines. This allows for a direct comparison of the potency of these emerging compounds with that of drugs currently in clinical use.
| Compound/Drug | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran Derivatives | ||||
| Compound 4g | Benzofuran-based chalcone | HeLa (Cervical Cancer) | 5.61 | [4] |
| HCC1806 (Breast Cancer) | 5.93 | [4] | ||
| Compound 7 | Halogenated Benzofuran | A549 (Lung Cancer) | Most Promising Activity | [5][6] |
| Compound 8 | Halogenated Benzofuran | A549 (Lung Cancer) | Significant Activity | [5][6] |
| HepG2 (Liver Cancer) | Significant Activity | [5][6] | ||
| Compound 12 | Benzofuran derivative | SiHa (Cervical Cancer) | 1.10 | [7] |
| HeLa (Cervical Cancer) | 1.06 | [7] | ||
| Compound 28g | 3-Amidobenzofuran | MDA-MB-231 (Breast Cancer) | 3.01 | [7] |
| HCT-116 (Colon Cancer) | 5.20 | [7] | ||
| Compound 30a | Benzofuran derivative | HepG2 (Liver Cancer) | More potent than Doxorubicin | [7] |
| Ailanthoidol (7 ) | Natural Benzofuran | Huh7 (Liver Cancer) | 22 (at 48h) | [7] |
| Known Anticancer Drugs | ||||
| Doxorubicin | Anthracycline | HepG2, HeLa, MCF-7, PC3 | 4.17 - 8.87 | [7] |
| Combretastatin A-4 (CA-4) | Stilbenoid | SiHa (Cervical Cancer) | 1.76 | [7] |
| HeLa (Cervical Cancer) | 1.86 | [7] | ||
| Lapatinib | Kinase Inhibitor | MCF-7 (Breast Cancer) | 4.69 | [7] |
Mechanisms of Action: Diverse and Targeted
Benzofuran derivatives exert their anticancer effects through a variety of mechanisms, often targeting specific signaling pathways crucial for cancer cell proliferation and survival.[3] Some derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, preventing cancer cells from dividing and multiplying.[5][7][8] For instance, certain benzofuran compounds have been found to inhibit tubulin polymerization, a process essential for cell division, leading to cell cycle arrest in the G2/M phase.[7]
Other notable mechanisms include the inhibition of key signaling pathways such as the mTOR and HIF-1α pathways.[1][9][10] The mTOR pathway is a central regulator of cell growth and proliferation, and its inhibition is a validated strategy in cancer therapy.[9] The HIF-1α pathway is involved in the response to hypoxia and promotes angiogenesis (the formation of new blood vessels), which is critical for tumor growth.[1][10] Furthermore, some benzofuran-based chalcone derivatives have been identified as potent inhibitors of VEGFR-2, a key receptor in angiogenesis.[4]
Below is a diagram illustrating a simplified overview of a common mechanism of action for some anticancer agents, leading to apoptosis.
Caption: Simplified signaling pathway showing how a benzofuran derivative can lead to apoptosis.
Experimental Protocols
The following provides a detailed methodology for a key experiment cited in the evaluation of the anticancer activity of benzofuran derivatives.
MTT Assay for Cell Viability and Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are insoluble in aqueous solution and are dissolved in a solubilization solution (typically dimethyl sulfoxide - DMSO). The absorbance of the colored solution is quantified by a spectrophotometer, and the intensity is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Test compounds (benzofuran derivatives and reference drugs) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells using trypsin-EDTA and resuspend them in fresh complete medium. Count the cells and adjust the density to a predetermined concentration (e.g., 5 x 10^4 cells/mL). Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and reference drugs in the complete culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a negative control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: After the 4-hour incubation, carefully remove the medium containing MTT and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Below is a diagram illustrating the workflow for in vitro anticancer drug screening.
Caption: General experimental workflow for in vitro anticancer drug screening using the MTT assay.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 8. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and evaluation of benzofuran derivatives as novel anti-pancreatic carcinoma agents via interfering the hypoxia environment by targeting HIF-1α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking different synthetic routes to "Methyl benzofuran-5-carboxylate"
For researchers and professionals in the field of drug development and organic synthesis, the efficient construction of the benzofuran scaffold is of significant interest due to its prevalence in biologically active compounds. Methyl benzofuran-5-carboxylate is a key intermediate in the synthesis of various pharmaceutical agents. This guide provides a comparative analysis of different synthetic routes to this target molecule, presenting available experimental data and detailed protocols to aid in the selection of the most suitable method based on factors such as yield, reaction conditions, and availability of starting materials.
Comparison of Synthetic Routes
The following table summarizes the quantitative data for various synthetic approaches to this compound and its close derivatives. Direct comparison is facilitated by organizing the key performance indicators for each route.
| Route | Starting Material | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Reference |
| Route 1: Cyclization with Amberlyst-15 | Precursor Compound 47 | Amberlyst-15, Toluene | Reflux, 6 h | 51 | [1] |
| Route 2: Palladium-Catalyzed Cyclization | Substituted Alkynyl Haloarene | Pd(0) catalyst, Base | Not specified | 76 | [2] |
| Route 3: PIDA-Mediated Oxidative Cyclization (for 5-hydroxy precursor) | Hydroquinone and β-ketoester | PIDA, ZnI2, Chlorobenzene | 95 °C, 6 h | 88 (for ethyl ester) | [3] |
| Route 4: Esterification of Benzofuran-5-carboxylic Acid | Benzofuran-5-carboxylic acid derivative | Methanol, Acid catalyst (e.g., H₂SO₄) | Heating | Not specified | [4] |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below. These protocols are based on the cited literature and offer a practical guide for laboratory implementation.
Route 1: Cyclization with Amberlyst-15
This method describes an acid-catalyzed intramolecular cyclization to form the benzofuran ring.
Procedure:
-
Dissolve the starting material (compound 47, 1.55 mmol) in toluene (22.8 mL).
-
Add Amberlyst-15 (10 wt%) to the solution.
-
Reflux the mixture for 6 hours.
-
After cooling to room temperature, filter the mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by flash chromatography using a mixture of cyclohexane and ethyl acetate (8:2) as the eluent to yield this compound as a white solid (51% yield).[1]
Route 2: Palladium-Catalyzed Cyclization
This approach utilizes a palladium catalyst to construct the benzofuran core, a common and powerful method in modern organic synthesis.
Plausible Reaction Pathway:
-
In-situ formation of a Pd(0) species.
-
Oxidative addition of the C-I bond of the starting alkynyl haloarene to the Pd(0) catalyst.
-
Intramolecular carbopalladation of the alkyne.
-
Reaction with a diazo compound to form a palladium-carbene intermediate.
-
Migratory insertion of the alkenyl group.
-
Subsequent steps lead to the formation of the benzofuran-3-cyclobutylidene product, which in this specific example yielded 76%.[2] While this example leads to a more complex derivative, the core benzofuran-forming strategy is highlighted.
Route 3: PIDA-Mediated Oxidative Cyclization (for 5-hydroxy precursor)
This route describes the synthesis of a 5-hydroxybenzofuran derivative, which can be a precursor to this compound through subsequent methylation and esterification.
Procedure for Ethyl 5-Hydroxy-2-methylbenzofuran-3-carboxylate:
-
Combine the hydroquinone (0.50 mmol), β-ketoester (1.00 mmol), ZnI₂ (0.25 mmol), and PIDA (0.55 mmol) in chlorobenzene (5 mL).
-
Stir the mixture at 95 °C for 6 hours.
-
Upon completion, quench the reaction with water.
-
Separate the organic phase, dry it over anhydrous magnesium sulfate, filter, and concentrate under vacuum.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product (88% yield for the ethyl ester).[3]
Route 4: Fischer Esterification
This is a standard and widely applicable method for the conversion of a carboxylic acid to its corresponding methyl ester.
General Procedure:
-
Dissolve the benzofuran-5-carboxylic acid derivative in methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
After cooling, neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the methyl ester.[4]
Synthetic Pathway Diagrams
The logical flow and relationship between the different synthetic strategies are visualized below.
Caption: Overview of synthetic strategies to this compound.
The provided diagram illustrates four distinct synthetic pathways. Route 1 showcases a direct cyclization approach. Route 2 highlights a modern palladium-catalyzed method. Route 3 presents a multi-step synthesis starting from hydroquinones, and Route 4 details the final esterification step, which can be a common concluding step for several synthetic strategies.
References
Safety Operating Guide
Proper Disposal of Methyl Benzofuran-5-carboxylate: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of methyl benzofuran-5-carboxylate, a crucial procedure for maintaining laboratory safety and environmental compliance. Adherence to these guidelines is vital for minimizing risks and ensuring responsible chemical waste management.
Immediate Safety and Handling Precautions
Key Hazard Information:
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [1] |
| Skin Irritation | H315 | Causes skin irritation | [2] |
| Eye Irritation | H319 | Causes serious eye irritation | [2] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [2] |
| Flammability | H227 | Combustible liquid |
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection. [1][2]
-
In case of eye contact, follow the P305+P351+P338 protocol: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Step-by-Step Disposal Protocol
This compound and its empty containers must be disposed of as hazardous chemical waste. Under no circumstances should this chemical be discarded in the regular trash or poured down the drain.[2][3]
1. Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., absorbent pads from a spill), in a designated, compatible, and properly sealed waste container.
-
Ensure the container is clearly labeled as "Hazardous Waste" and specifies the full chemical name: "this compound."
2. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment area.[3]
-
Keep it segregated from incompatible materials, such as strong oxidizing agents.[4]
3. Disposal Request:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Complete all required waste disposal forms with accurate information regarding the composition of the waste.
4. Decontamination of Empty Containers:
-
Empty containers that previously held this compound must also be treated as hazardous waste unless they are properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, the rinsate from this process must be collected and disposed of as hazardous waste. [3]
-
After proper decontamination, deface or remove the original label before disposing of the container according to your institution's guidelines.
Disposal Decision Workflow
The following diagram outlines the mandatory decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocols
The standard and required procedure for the disposal of this compound does not involve neutralization or other chemical treatment by laboratory personnel. The accepted protocol is the collection and transfer of the hazardous waste to a designated and licensed facility for proper disposal.[5][6] Any deviation from this protocol must be approved by and conducted under the strict supervision of your institution's EHS department.
References
Safeguarding Your Research: A Guide to Handling Methyl Benzofuran-5-Carboxylate
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Methyl benzofuran-5-carboxylate, with a focus on personal protective equipment (PPE), operational protocols, and disposal plans. Adherence to these guidelines is critical for minimizing risks and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is required to protect against potential hazards. The following table summarizes the recommended equipment.
| Protection Type | Specific Equipment | Standard | Details |
| Eye and Face Protection | Chemical safety goggles or a face shield | OSHA 29 CFR 1910.133 or European Standard EN166 | Must be worn at all times in the laboratory to protect against splashes. |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended) | Inspect gloves for integrity before each use. Change gloves immediately if contaminated. Avoid latex gloves due to potential for degradation. | |
| Body Protection | Laboratory coat or chemical-resistant apron | A lab coat should be worn over personal clothing. For larger quantities or splash risks, a chemical-resistant apron is advised. | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Required if working outside a fume hood, if ventilation is inadequate, or if experiencing respiratory irritation. |
Experimental Protocols: Donning and Doffing PPE
Properly putting on and taking off PPE is as crucial as selecting the right equipment to prevent contamination.
Donning (Putting On) PPE:
-
Lab Coat/Apron: Put on your lab coat and fasten all buttons.
-
Respirator (if needed): Perform a fit check to ensure a proper seal.
-
Eye/Face Protection: Put on your safety goggles or face shield.
-
Gloves: Don gloves, ensuring they overlap the cuffs of your lab coat.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with bare hands.
-
Lab Coat/Apron: Unfasten and remove your lab coat, folding the contaminated outside inwards.
-
Eye/Face Protection: Remove by handling the strap or earpieces.
-
Respirator (if used): Remove without touching the front of the respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Used Gloves and Disposable PPE: Dispose of in a designated hazardous waste container.[1][2][3]
-
Contaminated Lab Coats: If reusable, place in a designated, labeled bag for laundering by a specialized service. Do not take contaminated lab coats home.
-
Chemical Waste: Dispose of this compound and any solutions containing it in a properly labeled hazardous waste container.[1][2] Do not pour down the drain.[1]
Visualizing Safety Workflows
To further clarify the procedural logic for handling this compound, the following diagrams illustrate key decision-making and operational workflows.
Caption: PPE selection workflow for handling this compound.
Caption: Step-by-step PPE doffing and disposal procedure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
